5-Bromo-4-cyano-2-methoxyphenyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-4-cyano-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXPDEWOKWKDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246900 | |
| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-53-8 | |
| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 5-Bromo-4-cyano-2-methoxyphenyl acetate for Advanced Pharmaceutical Synthesis
Introduction: The Unseen Architect in Modern Drug Discovery
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and precise construction of complex molecular architectures. 5-Bromo-4-cyano-2-methoxyphenyl acetate, a polysubstituted aromatic compound, has emerged as a strategic building block, particularly in the synthesis of novel therapeutics. Its unique constellation of functional groups—a bromine atom, a nitrile group, a methoxy ether, and a phenyl acetate—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and potential applications, underscoring its significance as a pivotal intermediate in the quest for new medicines.
Physicochemical Properties and Structural Data
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 515832-53-8 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₃ | [3] |
| Molecular Weight | 270.08 g/mol | [3] |
| Appearance | Solid | |
| InChI | 1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |
| SMILES | BrC1=CC(OC(C)=O)=C(OC)C=C1C#N |
Note: Experimentally determined data such as melting point and solubility are not widely available in public literature and should be determined empirically upon synthesis or acquisition.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic workflow for this compound.
Step 1: Bromination of Vanillin
The synthesis commences with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already occupied by the aldehyde, and the position ortho to the strongly activating hydroxyl group is the most nucleophilic, leading to regioselective bromination.
-
Protocol:
-
Dissolve vanillin in a suitable solvent such as acetic acid.
-
Slowly add a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The solid 5-bromovanillin is collected by filtration, washed with water, and dried.
-
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde group of 5-bromovanillin into a nitrile is a crucial step. A common and effective method is the conversion of the aldehyde to an aldoxime, followed by dehydration.
-
Protocol:
-
React 5-bromovanillin with hydroxylamine hydrochloride in a solvent like ethanol or pyridine.
-
The resulting aldoxime is then dehydrated using a reagent such as acetic anhydride, which can be heated to drive the reaction to completion.
-
The product, 5-bromo-4-hydroxy-3-methoxybenzonitrile, can be isolated by extraction and purified by recrystallization or column chromatography.
-
Step 3: Acetylation of the Phenolic Hydroxyl Group
The final step is the protection of the phenolic hydroxyl group as an acetate ester. This is a standard transformation that enhances the stability of the compound and can modify its reactivity in subsequent synthetic steps.
-
Protocol:
-
Dissolve the 5-bromo-4-cyano-2-methoxyphenol precursor in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.
-
Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound.
-
Reactivity and Application as a Chemical Intermediate
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The acetate group serves as a protecting group for the phenol, which can be readily deprotected under basic or acidic conditions to reveal the free hydroxyl group for further functionalization.
Caption: Reactivity map of this compound.
A significant, albeit indirect, application highlighting the importance of the core structure of this intermediate is in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone . While patents for Finerenone describe the cyanation of 4-bromo-2-methoxybenzaldehyde, a closely related precursor, the strategic placement of the bromo, cyano, and methoxy groups in this compound makes it a highly valuable starting material for the synthesis of Finerenone and its analogs. The bromo- and cyano-substituted phenyl ring is a key pharmacophoric element in these dihydropyridine-based drugs.[4][5]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
-
Safety: this compound is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a quintessential example of a modern chemical intermediate—a molecule strategically designed with multiple reactive sites to facilitate the efficient construction of complex, high-value molecules. Its utility, particularly in the context of synthesizing pharmacologically relevant compounds like Finerenone, underscores the importance of such building blocks in contemporary drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of versatile intermediates like this compound will undoubtedly expand, enabling chemists to explore new chemical space and accelerate the delivery of novel medicines to patients in need.
References
-
Process for the preparation of (4S)4-(4-cyano- 2-methoxyphenyl)-5-ethoxy-2,8-dimethyl. (2025, December 10). Technical Disclosure Commons. Retrieved from [Link]
- Bayer Schering Pharma AG. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s) (Patent No. WO2017032678A1). Google Patents.
-
Finerenone, BAY 94-8862. (2016, February 9). New Drug Approvals. Retrieved from [Link]
- Bayer Healthcare LLC. (2019). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) (Patent No. US10392384B2). Google Patents.
- Bayer Pharma Aktiengesellschaft. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient (Patent No. WO2016016287A1). Google Patents.
- MSN Laboratories Private Limited. (2023). Process for the preparation of finerenone and intermediates thereof (Patent No. WO2023205164A1). Google Patents.
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- 4. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
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Spectroscopic Elucidation of 5-Bromo-4-cyano-2-methoxyphenyl acetate: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-4-cyano-2-methoxyphenyl acetate, a substituted aromatic compound, presents a unique combination of functional groups—a nitrile, an ester, a methoxy group, and a bromine atom—each contributing distinct spectroscopic signatures. This technical guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific molecule is not publicly available, this guide will utilize established spectroscopic principles to present and interpret a set of illustrative data, offering a comprehensive roadmap for researchers encountering similar structures.
Chemical Structure and Expected Spectroscopic Features
The structure of this compound dictates the anticipated spectroscopic behavior. The aromatic ring is tetrasubstituted, which will simplify the aromatic region of the ¹H NMR spectrum. The presence of a bromine atom will be particularly evident in the mass spectrum due to its characteristic isotopic pattern. The nitrile and acetate functional groups will give rise to prominent signals in the IR and ¹³C NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A standard protocol for acquiring high-resolution NMR spectra would involve dissolving 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), and transferring the solution to a 5 mm NMR tube.[2] The spectra would be recorded on a 400 MHz or higher field spectrometer.
Figure 1: Workflow for NMR data acquisition and processing.
¹H NMR Data (Illustrative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.85 | s | 1H | H-6 | The proton at position 6 is deshielded by the adjacent bromine atom and the para-cyano group. It appears as a singlet due to the absence of adjacent protons. |
| 7.10 | s | 1H | H-3 | The proton at position 3 is shielded by the ortho-methoxy group and appears as a singlet. |
| 3.90 | s | 3H | -OCH₃ | The methoxy group protons are in a typical chemical shift range for this functional group and appear as a sharp singlet. |
| 2.35 | s | 3H | -OCOCH₃ | The methyl protons of the acetate group are also in their characteristic region and appear as a singlet. |
¹³C NMR Data (Illustrative)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168.5 | C=O (acetate) | The carbonyl carbon of the ester is significantly deshielded. |
| 151.0 | C-2 | The carbon bearing the methoxy group is deshielded. |
| 145.0 | C-4 | The carbon attached to the acetate group is deshielded. |
| 135.0 | C-6 | The carbon attached to the bromine atom shows a characteristic shift. |
| 120.0 | C-5 | The carbon attached to the cyano group. |
| 115.0 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| 112.0 | C-3 | Aromatic CH carbon. |
| 105.0 | C-1 | The carbon bearing the cyano group is also influenced by the adjacent bromine. |
| 56.5 | -OCH₃ | The carbon of the methoxy group. |
| 21.0 | -OCOCH₃ | The methyl carbon of the acetate group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][4] For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.[5][6]
Experimental Protocol: ATR-FTIR Spectroscopy
A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
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A Senior Scientist's Guide to the Research Applications of Bromo-Cyano-Methoxyphenyl Compounds: From Synthesis to Therapeutic Potential
This guide provides an in-depth exploration of bromo-cyano-methoxyphenyl compounds, a chemical scaffold of significant interest in modern drug discovery and chemical biology. We will dissect the synthesis strategies, delineate key research applications, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals in harnessing the potential of this versatile molecular framework. The narrative is structured to not only present methodologies but to explain the underlying scientific rationale, ensuring a robust and applicable understanding.
Introduction: The Architectural Promise of the Bromo-Cyano-Methoxyphenyl Scaffold
The bromo-cyano-methoxyphenyl scaffold is a privileged structure in medicinal chemistry. Its potential stems from the unique combination of its constituent functional groups, each contributing distinct physicochemical properties. The benzonitrile core is a versatile building block in organic synthesis[1]. The nitrile (-CN) group is a prominent pharmacophore found in over 30 approved pharmaceuticals; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and can enhance metabolic stability[2][3]. The bromine atom introduces lipophilicity and can participate in halogen bonding, a critical interaction for improving binding affinity to biological targets. Finally, the methoxy (-OCH3) group can modulate solubility and metabolic pathways, often improving a compound's pharmacokinetic profile[4]. This guide illuminates the path from synthesizing these molecules to uncovering their biological functions.
Core Synthesis Strategies: Building the Scaffold
The synthesis of bromo-cyano-methoxyphenyl derivatives is adaptable, allowing for the creation of diverse libraries for screening. A common and robust method is the Knoevenagel condensation, particularly for producing phenylcyanoacrylate derivatives, which are valuable intermediates and can possess biological activity themselves[5][6].
Experimental Protocol: Knoevenagel Condensation for Isobutyl Phenylcyanoacrylate Synthesis
This protocol describes the synthesis of isobutyl phenylcyanoacrylates bearing bromo and methoxy substituents, adapted from established procedures[5][6].
Causality Statement: This base-catalyzed condensation is a highly efficient carbon-carbon bond-forming reaction. Piperidine is chosen as the catalyst because it is a secondary amine that effectively facilitates the deprotonation of the acidic methylene group of isobutyl cyanoacetate, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The reaction is typically run at room temperature to minimize side reactions.
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL glass vial, combine equimolar amounts of the desired bromo-methoxy-substituted benzaldehyde (e.g., 3-bromo-4-methoxybenzaldehyde) and isobutyl cyanoacetate.
-
Catalyst Addition: Add a few drops of piperidine to the mixture while stirring. The reaction is initiated upon addition of the base.
-
Reaction: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Isolation: The product often precipitates out of the reaction mixture. Isolate the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold 2-propanol to remove unreacted starting materials and catalyst. Further purify the product by recrystallization from 2-propanol to yield the final crystalline compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: General workflow for the Knoevenagel condensation synthesis.
Potential Research Applications in Oncology
The structural motifs within bromo-cyano-methoxyphenyl compounds are reminiscent of several successful anticancer agents, making oncology a primary area for research. Key mechanisms include cytotoxicity via tubulin disruption and enzyme inhibition.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division. Molecules that interfere with this process are potent antimitotic agents. Certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature the core bromo-methoxyphenyl structure, have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and notably MCF7 (breast adenocarcinoma)[7]. These compounds are believed to exert their effect by inhibiting tubulin polymerization, potentially by binding to the colchicine site[7].
Data Presentation: Cytotoxicity of Bromo-Methoxyphenyl Derivatives
The following table summarizes representative cytotoxicity data for related compounds, highlighting their potential in cancer research.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol Derivative (WLJ18) | A549 (Lung) | 7.10 ± 0.53 | [8] |
| Bromophenol Derivative (WLJ18) | Bel7402 (Liver) | 9.68 ± 0.76 | [8] |
| N-(5-methoxyphenyl) Methoxybenzenesulphonamides | MCF7 (Breast) | Sub-micromolar | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a self-validating system to assess a compound's ability to inhibit microtubule formation.
Causality Statement: This assay quantifies tubulin polymerization by measuring the increase in light scattering (absorbance) as tubulin monomers assemble into microtubules. The assay is conducted at 37°C, the optimal temperature for polymerization. A general tubulin buffer containing GTP is essential, as GTP hydrolysis is required for microtubule assembly. Paclitaxel is used as a positive control for polymerization promotion, while a known inhibitor like nocodazole or colchicine serves as a control for inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions to achieve the desired final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the tubulin buffer and the test compound at various concentrations. Include wells for a negative control (DMSO vehicle) and a positive control (e.g., nocodazole).
-
Initiation: To initiate polymerization, add GTP (1 mM final concentration) and the tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.
Mechanism of Action: Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-responsive breast cancer[9]. Several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, are substituted benzonitriles. The para-nitrile group is often essential for inhibitory activity, as it is believed to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the enzyme's active site[2]. The bromo-cyano-methoxyphenyl scaffold provides a framework to develop novel aromatase inhibitors.
Caption: The PI3K/Akt pathway, a key cancer survival pathway potentially modulated by phenolic compounds[8].
General Biological Screening: The First Pass
Before delving into mechanistic studies, an initial screen for biological activity is necessary. The MTT assay is a robust, high-throughput colorimetric assay for assessing a compound's effect on cell viability and metabolic activity[8][10].
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Causality Statement: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, remove the media and add fresh media containing serial dilutions of the bromo-cyano-methoxyphenyl test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the media and add an organic solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Integrated Research Workflow and Future Directions
The exploration of bromo-cyano-methoxyphenyl compounds should follow a logical, multi-stage workflow. The initial synthesis of a focused library of compounds is followed by broad biological screening. Hits from this initial screen are then subjected to more detailed mechanistic studies and lead optimization.
Caption: A comprehensive workflow for evaluating the biological efficacy of novel compounds.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substitution pattern of the bromo, cyano, and methoxy groups on the phenyl ring to determine the optimal arrangement for biological activity.
-
Material Science: Explore the use of bromo-cyano-methoxyphenyl acrylates in copolymerization to create novel materials with tailored thermal or optical properties[6].
-
Antioxidant and Anti-inflammatory Research: Further investigate the potential of these compounds in models of oxidative stress and inflammation, building on preliminary findings with related bromophenol structures[8][11].
Conclusion
Bromo-cyano-methoxyphenyl compounds represent a class of molecules with considerable untapped research potential. Their accessible synthesis and the proven utility of their constituent functional groups make them attractive candidates for drug discovery programs in oncology, and potentially in other areas such as infectious diseases and inflammatory conditions. The protocols and workflows detailed in this guide provide a validated framework for scientists to systematically synthesize, screen, and characterize these compounds, paving the way for the discovery of novel chemical probes and therapeutic leads.
References
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Li, W., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules. Available at: [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
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Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
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Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Available at: [Link]
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González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for Synthetic Transformations of 5-Bromo-4-cyano-2-methoxyphenyl acetate
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of 5-Bromo-4-cyano-2-methoxyphenyl acetate. This versatile building block is primed for a variety of cross-coupling and functional group transformations, making it a valuable intermediate in the synthesis of complex molecules. These application notes detail the underlying principles and provide step-by-step protocols for key reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and acetate deprotection.
Introduction to the Reagent: A Strategic Building Block
This compound is a polysubstituted aromatic compound featuring several key functional groups that can be selectively manipulated. Its molecular formula is C₁₀H₈BrNO₃ and it has a molecular weight of approximately 270.08 g/mol [1]. The strategic placement of the bromide, cyano, methoxy, and acetate groups makes it an attractive starting material for the synthesis of diverse molecular scaffolds.
-
Aryl Bromide: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl[2][3].
-
Cyano Group: The electron-withdrawing nature of the nitrile can influence the reactivity of the aromatic ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification possibilities.
-
Acetate Group: This group serves as a protecting group for the phenol. Its removal via hydrolysis unmasks a reactive hydroxyl group, which can be used for etherification, esterification, or other nucleophilic reactions.
-
Methoxy Group: The methoxy group is a relatively stable ether that influences the electronic properties of the aromatic ring.
The following diagram illustrates the core structure of the starting material.
Caption: Structure of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Below are protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide[3][4]. Its mild conditions and tolerance of a wide range of functional groups have made it a staple in medicinal chemistry[5].
Principle & Mechanism: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.
-
Transmetalation: The organic group from the boronic acid (or ester), activated by a base, is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst[4].
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid or ester (e.g., Phenylboronic acid) (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| 3 | Thiophen-2-boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 70-80 |
| Note: Yields are representative and may require optimization for specific substrates.[4][6] |
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides[2][7]. This reaction is of immense importance in pharmaceutical synthesis, as the arylamine motif is a common feature in many drugs[8].
Principle & Mechanism: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst[7]. The choice of ligand is critical and is often a bulky, electron-rich phosphine.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XantPhos, SPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Experimental Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, stir the palladium precursor and the phosphine ligand in a small amount of the reaction solvent for 10-15 minutes.
-
Reaction Setup: To a dry Schlenk flask, add the base (e.g., NaOtBu, 1.5 equiv.) and this compound (1.0 equiv.).
-
Reagent Addition: Add the pre-formed catalyst solution, followed by the anhydrous, degassed solvent (e.g., Toluene) and then the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers and wash the organic phase with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation:
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XantPhos (2) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 100 | 70-85 |
| Note: The choice of base and ligand is crucial and often substrate-dependent. Stronger bases like NaOtBu are common, but may not be compatible with all functional groups.[8][9] |
Functional Group Manipulation: Acetate Deprotection
To reveal the phenolic hydroxyl group for subsequent reactions, the acetate ester can be readily cleaved via hydrolysis under basic or acidic conditions. Basic hydrolysis is often preferred for its mildness.
Principle: The ester is hydrolyzed by a nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the phenoxide and acetic acid. A final protonation step during workup affords the phenol.
Materials and Reagents:
-
Substituted phenyl acetate (from coupling reaction)
-
Base (e.g., LiOH, K₂CO₃, NaOH)
-
Solvent (e.g., Methanol/Water, THF/Water)
-
Acid for workup (e.g., 1 M HCl)
-
Round-bottom flask, magnetic stirrer
Experimental Protocol:
-
Dissolution: Dissolve the acetate-protected compound (1.0 equiv.) in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Base Addition: Add an aqueous solution of LiOH (2.0-3.0 equiv., e.g., 1 M solution).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture to remove the organic solvents. Dilute the aqueous residue with water and acidify to pH ~5-6 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.
-
Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.
Caption: General experimental workflow for a cross-coupling reaction.
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and all other reagents. Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. Reagent Hazards:
-
Aryl Halides: Generally considered irritants. Avoid inhalation and skin contact[10].
-
Palladium Catalysts: Can be toxic and are often pyrophoric (Pd/C). Handle with care.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use. [11][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider pre-activation. |
| Insufficiently anhydrous/degassed solvent | Use freshly distilled/degassed solvents. Ensure the system is free of oxygen. | |
| Inappropriate base or ligand | Screen different bases and ligands. The combination is often key. | |
| Formation of Byproducts | Homocoupling of boronic acid | Ensure an oxygen-free environment. Add reagents in the specified order. |
| Protodebromination (loss of Br) | Use a milder base or lower reaction temperature. Ensure the solvent is dry. | |
| Difficult Purification | Co-elution with catalyst residues | Filter the crude reaction mixture through a pad of Celite or silica before concentration. |
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PubChem. 5-Bromo-2-methoxyphenyl acetate. [Link]
-
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Charles, M. D., Schultz, P., & Buchwald, S. L. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett. 2005, 7, 3965-3968. [Link]
-
Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. [Link]
-
Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]
-
ResearchGate. 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. [Link]
-
ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
- Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. matrixscientific.com [matrixscientific.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.fr [fishersci.fr]
Application Notes and Protocols for 5-Bromo-4-cyano-2-methoxyphenyl acetate in Drug Discovery
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Intermediate
In the landscape of medicinal chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of novel molecular entities. 5-Bromo-4-cyano-2-methoxyphenyl acetate is one such chemical intermediate, offering a unique combination of reactive sites that can be selectively addressed to generate a diverse array of complex molecules. While direct biological activity of this compound is not extensively documented, its true value lies in its potential as a precursor to pharmacologically relevant scaffolds, particularly substituted benzofurans and biaryl compounds. The presence of a protected phenol (acetate), a reactive aryl bromide, a cyano group, and a methoxy substituent makes it a rich platform for molecular elaboration.
This guide provides an in-depth exploration of the practical applications of this compound in a drug discovery context. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key synthetic transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction planning and execution.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₃ |
| Molecular Weight | 270.08 g/mol |
| Appearance | Solid |
| CAS Number | 515832-53-8 |
| SMILES | CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC |
| InChI Key | ASXPDEWOKWKDBJ-UHFFFAOYSA-N |
Core Synthetic Transformations and Protocols
The strategic utility of this compound is centered around the sequential or orthogonal manipulation of its key functional groups. The following protocols are designed to be foundational for the synthesis of compound libraries for screening and lead optimization.
Deprotection of the Phenolic Hydroxyl Group: Hydrolysis of the Acetate
The acetate group serves as a protecting group for the phenolic hydroxyl. Its removal is often the initial step to unmask the phenol for subsequent reactions such as etherification or cyclization.
Causality of Experimental Choices:
-
Base-catalyzed hydrolysis (e.g., with sodium hydroxide or potassium carbonate) is a standard and efficient method for cleaving phenyl acetates. The choice of a mild base like potassium carbonate in methanol can be advantageous when other base-sensitive functional groups are present.
-
Acid-catalyzed hydrolysis (e.g., with hydrochloric acid in methanol) is also effective. The choice between acidic or basic conditions often depends on the overall stability of the molecule.
-
The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine completion, ensuring that the starting material is fully consumed before workup.
Protocol 1: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of acetate) in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
To the residue, add water (20 mL) and carefully acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-Bromo-4-cyano-2-methoxyphenol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Workflow Diagram: Deprotection of the Phenolic Hydroxyl
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The aryl bromide moiety is a versatile handle for carbon-carbon bond formation, a cornerstone of modern drug discovery. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for creating biaryl structures or introducing other carbon-based fragments.[1]
Causality of Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be employed. Pd(PPh₃)₄ is a classic choice, while more modern catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) can offer higher reactivity and broader substrate scope.
-
Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, so they must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (or the corresponding phenol)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of the inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL per gram of aryl bromide).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Synthesis of a Benzofuran Scaffold: A Potential Pathway
Proposed Synthetic Pathway:
A potential route could involve the reduction of the cyano group to an aminomethyl group, followed by diazotization and intramolecular cyclization. A more direct approach might involve a transition-metal-catalyzed intramolecular cyclization.
Illustrative Workflow Diagram: Proposed Benzofuran Synthesis
Note on Protocol Development: The specific conditions for the cyclization step would require experimental optimization. Researchers should consult the literature for related intramolecular cyclizations of ortho-cyanophenols to guide their experimental design.
Conclusion and Future Perspectives
This compound is a strategically valuable, yet underutilized, building block in drug discovery. Its multifunctionality allows for a range of synthetic manipulations, providing access to diverse and complex molecular architectures. The protocols outlined in this guide for deprotection and cross-coupling reactions serve as a robust starting point for medicinal chemists to generate novel compound libraries. The potential for this intermediate to serve as a precursor for benzofuran and other heterocyclic systems warrants further investigation and opens up exciting avenues for the discovery of new therapeutic agents. As with any synthetic protocol, careful optimization and characterization are essential for successful implementation.
References
-
Bialas, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Cai, G., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8569. Available from: [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available from: [Link]
Sources
Synthesis of Novel Mineralocorticoid Receptor Antagonists from Bromo-Phenyl Precursors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and practical protocols for the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists, with a specific focus on leveraging bromo-phenyl precursors. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the scientific rationale behind the chosen synthetic strategies, thereby empowering researchers to adapt and innovate upon these methodologies.
Introduction: The Evolving Landscape of MR Antagonism
The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance.[1] Its overactivation is implicated in a range of cardiovascular and renal diseases.[2] While steroidal MR antagonists like spironolactone and eplerenone have been clinically valuable, their use can be limited by side effects. This has spurred the development of novel, non-steroidal MR antagonists with improved selectivity and safety profiles.[3] A prominent class of these next-generation antagonists is based on the dihydropyridine (DHP) scaffold, with finerenone being a key clinical example.[4][5]
The strategic incorporation of a bromo-phenyl moiety serves as a versatile handle for synthetic elaboration, particularly through powerful cross-coupling reactions, enabling the exploration of a wide chemical space to optimize antagonist potency and selectivity. This guide will focus on a modular synthetic approach, highlighting the utility of bromo-phenyl precursors in the construction of dihydropyridine-based MR antagonists.
The Strategic Role of Bromo-Phenyl Precursors in MR Antagonist Synthesis
The selection of a bromo-phenyl precursor is a deliberate choice rooted in the principles of modern synthetic chemistry and structure-activity relationship (SAR) studies.
Causality behind the choice of Bromo-Phenyl Precursors:
-
Synthetic Versatility: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the late-stage introduction of diverse aryl and heteroaryl groups, facilitating the rapid generation of analog libraries for SAR exploration.[8][9][10] The ability to modify this region of the molecule is crucial for fine-tuning the antagonist's interaction with the MR ligand-binding domain.
-
Electronic Properties: The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the overall electronic properties of the molecule, which in turn can impact its binding affinity and antagonist activity.[11][12] SAR studies have shown that the substitution pattern on the 4-phenyl group of the DHP ring is a critical determinant of biological activity.[11][12]
-
Foundation for Core Scaffold Construction: Bromo-substituted benzaldehydes are key starting materials for the Hantzsch dihydropyridine synthesis, a robust and widely used multicomponent reaction for constructing the DHP core.[13][14][15][16]
Signaling Pathway of the Mineralocorticoid Receptor and Mechanism of Antagonism
Understanding the mechanism of MR activation is fundamental to designing effective antagonists.
Caption: Mineralocorticoid Receptor (MR) signaling pathway and mechanism of antagonism.
In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[17] Upon binding of the agonist aldosterone, the HSPs dissociate, leading to a conformational change, dimerization, and translocation of the MR into the nucleus.[18] In the nucleus, the MR dimer binds to specific DNA sequences known as mineralocorticoid response elements (MREs), recruiting co-regulators and initiating the transcription of target genes.[18] These genes encode proteins that regulate sodium and potassium transport, ultimately affecting blood pressure.[1]
Non-steroidal MR antagonists, synthesized from precursors like bromo-phenyl compounds, act by competitively binding to the MR. This binding event prevents the conformational changes necessary for receptor activation, dimerization, and/or the recruitment of co-activators, thereby blocking the downstream signaling cascade.[19]
Synthetic Workflow: From Bromo-Phenyl Precursors to Dihydropyridine-based MR Antagonists
The following diagram outlines a general and adaptable workflow for the synthesis of the dihydropyridine core of MR antagonists starting from a bromo-phenyl precursor.
Caption: General synthetic workflow for MR antagonists from bromo-phenyl precursors.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrate and desired final product.
Protocol 1: Hantzsch Synthesis of a Bromo-Phenyl Dihydropyridine Intermediate
This protocol describes the synthesis of a key intermediate, diethyl 4-(4-bromo-2-cyanophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a structural motif relevant to the synthesis of some MR antagonists.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| 4-Bromo-2-cyanobenzaldehyde | 210.03 g/mol | 10 | 2.10 g |
| Ethyl acetoacetate | 130.14 g/mol | 22 | 2.86 g |
| Ammonium acetate | 77.08 g/mol | 12 | 0.92 g |
| Ethanol | - | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-cyanobenzaldehyde (2.10 g, 10 mmol), ethyl acetoacetate (2.86 g, 22 mmol), and ammonium acetate (0.92 g, 12 mmol).
-
Add ethanol (30 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold water (50 mL) to the reaction mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure diethyl 4-(4-bromo-2-cyanophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate as a yellow solid.[13][20]
Self-Validation:
-
The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The melting point of the recrystallized product should be sharp and consistent with literature values for analogous compounds.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromo-Phenyl Dihydropyridine Intermediate
This protocol details the palladium-catalyzed coupling of the bromo-phenyl dihydropyridine intermediate with a generic arylboronic acid.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| Diethyl 4-(4-bromo-2-cyanophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 449.31 g/mol | 1 | 449 mg |
| Arylboronic acid | Varies | 1.2 | Varies |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 g/mol | 0.05 | 58 mg |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 3 | 415 mg |
| 1,4-Dioxane/Water (4:1) | - | - | 10 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-phenyl dihydropyridine intermediate (449 mg, 1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask. The choice of a palladium catalyst with electron-donating phosphine ligands is crucial for efficient oxidative addition to the aryl bromide.[7][21]
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture. The aqueous base is essential for the transmetalation step of the catalytic cycle.[6][22]
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired coupled product.[23]
Self-Validation:
-
Successful coupling is confirmed by the absence of the starting bromide and the appearance of the new biaryl product in the NMR and mass spectra.
-
The purity of the final compound should be assessed by HPLC.
Protocol 3: Amidation to Finerenone Analog
This protocol outlines the conversion of the dihydropyridine ester to the corresponding carboxamide, a key functional group in finerenone. This example shows the final step in a finerenone synthesis.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | 407.44 g/mol | 1 | 407 mg |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 g/mol | 1.5 | 243 mg |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 g/mol | 0.1 | 12 mg |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
| Aqueous Ammonia (28-30%) | - | Excess | ~2 mL |
Procedure:
-
Dissolve the carboxylic acid intermediate (407 mg, 1 mmol) in anhydrous DMF (5 mL) in a dry flask under an inert atmosphere.
-
Add CDI (243 mg, 1.5 mmol) and a catalytic amount of DMAP (12 mg, 0.1 mmol).[24] CDI is a mild and effective activating agent for the carboxylic acid, forming a reactive acylimidazolide intermediate.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the activation by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (~2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final finerenone analog.[24]
Self-Validation:
-
The formation of the amide is confirmed by the appearance of the characteristic amide N-H protons in the ¹H NMR spectrum and the corresponding carbonyl signal in the ¹³C NMR spectrum.
-
The purity of the final product should be confirmed by HPLC analysis.
Conclusion
The synthetic pathways detailed in this guide, originating from versatile bromo-phenyl precursors, offer a robust and adaptable platform for the discovery and development of novel non-steroidal mineralocorticoid receptor antagonists. The deliberate choice of starting materials and reaction sequences, grounded in a thorough understanding of reaction mechanisms and structure-activity relationships, empowers researchers to rationally design and synthesize potent and selective MR modulators. The provided protocols, designed for self-validation, serve as a reliable foundation for further exploration in this therapeutically significant area of drug discovery.
References
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-
Quick Company. (n.d.). An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. [Link]
- Google Patents. (2023).
- Google Patents. (2023).
- Google Patents. (n.d.).
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. [Link]
- Lerchen, A., Gandhamsetty, N., & List, B. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4157.
- Chen, J., et al. (2024).
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ResearchGate. (n.d.). Schematic illustration of mineralocorticoid receptor-mediated signaling pathways particularly in neoplastic cells. [Link]
- Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.
- Wang, L., et al. (2005).
- Khan, K. M., et al. (2013). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 21(7), 1783-1791.
- Boyle, R. G., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8014-8026.
- Gever, J. R., et al. (2007). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 50(15), 3563-3573.
- de la Cruz, P., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Chemistry, 11(1), 3-18.
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JOVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Gomez-Sanchez, E. P., & Gomez-Sanchez, C. E. (2012). The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. Molecular and Cellular Endocrinology, 350(2), 230-238.
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]
-
European Patent Office. (2025). EP 4671243 A1 - FINERENONE, PREPARATION METHOD THEREFOR AND FINERENONE INTERMEDIATE. [Link]
- Fuller, P. J., & Young, M. J. (2005). Mechanisms of Mineralocorticoid Action. Hypertension, 46(6), 1227–1235.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
- Li, Y., et al. (2010). Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1424.
- Oswald, S., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. CrystEngComm, 25(48), 6667-6672.
-
University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. [Link]
- El-Sayed, R. A., & Al-Ghamdi, A. M. (2017). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Saudi Chemical Society, 21(Supplement 1), S277-S294.
- Jacobson, K. A., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(10), 4219–4234.
- Rossi, G. P., et al. (2011). Structure of the mineralocorticoid receptor antagonists currently available and of the new generation of antagonists. Journal of Hypertension, 29(9), 1675-1683.
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). The Royal Society of Chemistry.
-
Wikipedia. (n.d.). Mineralocorticoid receptor antagonist. [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. [Link]
- Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.
- Cordomi, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3195.
-
The Royal Society of Chemistry. (n.d.). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. [Link]
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Application Notes and Protocols for the Reaction of 5-Bromo-4-cyano-2-methoxyphenyl acetate with Organometallic Reagents
Introduction
5-Bromo-4-cyano-2-methoxyphenyl acetate is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates several key features: a reactive aryl bromide for cross-coupling reactions, a cyano group that is a versatile synthetic handle, a methoxy group that influences the electronic properties of the ring, and an acetate ester that can be a target for nucleophilic attack or a protecting group for the phenol. This guide provides a comprehensive overview of the reactivity of this substrate with various classes of organometallic reagents, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic positioning of the bromo, cyano, and methoxy groups allows for a nuanced exploration of its chemical reactivity. The electron-withdrawing nature of the cyano group can influence the rate of palladium-catalyzed cross-coupling reactions at the C-Br bond. Furthermore, the presence of multiple electrophilic sites—the aryl bromide, the nitrile, and the acetate carbonyl—necessitates careful consideration of chemoselectivity when employing highly nucleophilic organometallic reagents such as Grignard and organolithium reagents.
This document is structured to provide both a theoretical framework and practical, step-by-step protocols for key transformations. Each section will delve into a specific class of organometallic reaction, discussing the underlying principles, potential challenges, and offering a validated starting point for laboratory execution.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound is an excellent handle for such transformations. The reactivity in these reactions generally follows the order I > Br > Cl.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an organoboron reagent with an organic halide.[2][3] For substrates with base-sensitive groups like esters, the choice of base is critical to prevent hydrolysis.[2]
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing cyano group on the substrate can enhance the rate of oxidative addition. The use of milder bases such as potassium carbonate or potassium fluoride is recommended to preserve the acetate group.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Expected Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Cyano-2-methoxy-5-phenylphenyl acetate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Cyano-2-methoxy-5-(4-methoxyphenyl)phenyl acetate | 80-90 |
| 3 | 3-Tolylboronic acid | 4-Cyano-2-methoxy-5-(m-tolyl)phenyl acetate | 82-92 |
Yields are estimated based on similar substrates and may require optimization.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Stille Coupling: C-C Bond Formation with Organostannane Reagents
The Stille coupling is another powerful C-C bond-forming reaction that utilizes organostannane reagents. A key advantage of Stille coupling is the stability of organostannanes to a wide range of functional groups, which can be beneficial when working with a multifunctional substrate like this compound.[4][5] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[6]
The catalytic cycle is similar to the Suzuki coupling. The choice of palladium catalyst and ligands can be crucial for achieving high yields. Additives like copper(I) iodide (CuI) can accelerate the reaction rate.[7] The reaction conditions are generally mild and compatible with the ester and cyano functionalities.
Materials:
-
This compound
-
Organostannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous and degassed DMF or Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in anhydrous and degassed DMF.
-
Add Pd(PPh₃)₄ (0.02 equiv) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8]
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[9] The base deprotonates the terminal alkyne, which then forms a copper acetylide. Transmetalation to the palladium center, which has undergone oxidative addition with the aryl bromide, is followed by reductive elimination. The amine base (e.g., triethylamine or diisopropylamine) is generally mild enough not to induce hydrolysis of the acetate group.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[4] The choice of base is critical, as strong bases like sodium tert-butoxide (NaOtBu) can potentially hydrolyze the acetate ester.[10] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are therefore preferred.
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination. The use of bulky, electron-rich phosphine ligands is often necessary to promote the reductive elimination step.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous and degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a Schlenk tube.
-
Add the anhydrous and degassed solvent, followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Part 2: Reactions with Highly Nucleophilic Organometallic Reagents
Grignard and organolithium reagents are powerful nucleophiles and strong bases. Their reaction with this compound can be complex due to the presence of multiple electrophilic sites. Chemoselectivity is a key consideration.
Grignard Reagents: Balancing Nucleophilicity and Basicity
Grignard reagents can react with nitriles and esters.[11][12] The reaction with a nitrile typically yields a ketone after hydrolysis of the intermediate imine, while reaction with an ester can lead to a tertiary alcohol after double addition. In the presence of both functionalities, the relative reactivity will determine the outcome. Studies have shown that in substrates containing both a nitrile and a Weinreb amide (a stable ester equivalent), Grignard reagents can react chemoselectively with the Weinreb amide.[13] The reactivity towards a standard acetate ester versus a nitrile can be competitive.
-
Reaction at the Nitrile: Nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis, would yield a ketone.
-
Reaction at the Acetate: Nucleophilic acyl substitution at the ester carbonyl would initially form a ketone, which would then rapidly react with a second equivalent of the Grignard reagent to produce a tertiary alcohol.
-
Halogen-Magnesium Exchange: The Grignard reagent could potentially undergo exchange with the aryl bromide, forming an aryl Grignard reagent.
Careful control of stoichiometry and temperature is crucial to favor a desired outcome. Using one equivalent of the Grignard reagent at low temperatures may favor reaction at the more electrophilic site.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.1 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise via syringe.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC, quenching aliquots with saturated NH₄Cl solution.
-
Upon consumption of the starting material, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product mixture (e.g., by ¹H NMR and LC-MS) to determine the product distribution and purify by column chromatography.
Organolithium Reagents: High Reactivity and Ortho-Metalation Potential
Organolithium reagents are generally more reactive and less chemoselective than Grignard reagents.[14] Besides addition to the nitrile and acetate groups, two other pathways are highly probable:
-
Lithium-Halogen Exchange: This is often a very fast process, especially with n-BuLi or t-BuLi, and would generate an aryllithium species at the position of the bromine.[15] This intermediate can then be trapped with an electrophile.
-
Directed ortho-Metalation (DoM): The methoxy group is a known directing group for ortho-lithiation.[15] This could lead to deprotonation at the C3 position, adjacent to the methoxy group.
Lithium-halogen exchange is typically faster than deprotonation. By performing the reaction at low temperatures (e.g., -78 °C) with a reagent like n-butyllithium, it is likely that the aryllithium species will be formed selectively at the C5 position. This reactive intermediate can then be quenched with a suitable electrophile.
Materials:
-
This compound
-
n-Butyllithium (1.6 M in hexanes) (1.1 equiv)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise. A color change is often observed.
-
Stir at -78 °C for 30 minutes to ensure complete exchange.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for lithium-halogen exchange and electrophilic quench.
Conclusion
This compound is a versatile substrate for a wide range of transformations involving organometallic reagents. Palladium-catalyzed cross-coupling reactions provide reliable methods for the formation of new carbon-carbon and carbon-nitrogen bonds at the C-Br position, with careful selection of reaction conditions to preserve the acetate functionality. Reactions with highly nucleophilic Grignard and organolithium reagents offer pathways to more complex structures, with chemoselectivity being a critical parameter to control. The protocols and insights provided in this guide serve as a robust starting point for the exploration of the rich chemistry of this valuable building block in drug discovery and materials science.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. (n.d.). [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). [Link]
-
In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. (n.d.). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2005). Chemical Reviews, 105(11), 4257–4328. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2025). [Link]
-
Organolithium reagent - Wikipedia. (n.d.). [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (2025). [Link]
-
Directed ortho metalation - Wikipedia. (n.d.). [Link]
-
Negishi coupling - Wikipedia. (n.d.). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1998). Journal of the American Chemical Society, 120(38), 9722–9723. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). [Link]
-
Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. (2023). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). [Link]
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Microwave-assisted Sonogashira-type coupling of 4-bromobenzonitrile to 4-((trimethylsilyl)ethynyl)benzonitrile. (n.d.). [Link]
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Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. (2024). [Link]
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Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.). [Link]
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ortho metalation. (n.d.). [Link]
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Sonogashira coupling - Wikipedia. (n.d.). [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). [Link]
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Organolithium Reagents - YouTube. (2019). [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). [Link]
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Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2012). The Journal of Organic Chemistry, 77(16), 6829–6837. [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2019). [Link]
-
Cross coupling of aryl and alkyl lithium reagents with aryl halides. (n.d.). [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). [Link]
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Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (2016). Chemical Communications, 52(42), 6957–6960. [Link]
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The Mechanisms of the Stille Reaction. (n.d.). [Link]
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Directed Metalation: A Survival Guide. (n.d.). [Link]
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Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2014). New Journal of Chemistry, 38(11), 5349–5355. [Link]
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Strategic Protection and Manipulation of 5-Bromo-4-cyano-2-methoxyphenyl acetate: A Guide to Orthogonal Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic utility of polysubstituted aromatic compounds is central to modern drug discovery and materials science. Molecules such as 5-Bromo-4-cyano-2-methoxyphenyl acetate serve as valuable intermediates, offering multiple reaction sites for diversification. However, the presence of several distinct functional groups—a phenolic acetate, a nitrile, an aryl bromide, and a methoxy ether—necessitates a carefully designed synthetic plan. This application note provides a comprehensive guide to protecting group strategies for this substrate, emphasizing the principles of orthogonal protection to enable selective chemical transformations. We will explore the inherent reactivity of each functional group, discuss the role of the acetate as a primary protecting group, and provide detailed protocols for its removal and the subsequent installation of more robust protecting groups. The overarching goal is to equip researchers with the strategic insights and practical methodologies required to confidently manipulate this versatile chemical scaffold.
Introduction: The Challenge of Selectivity
In multistep organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. When multiple reactive sites coexist within a molecule, as in the case of this compound, direct transformations often lead to undesired side reactions, reducing yield and complicating purification. Protecting group chemistry provides a solution by temporarily masking a reactive functional group, rendering it inert to a specific set of reaction conditions.
Orthogonal protection is an advanced strategy that employs multiple protecting groups, each of which can be removed under a unique set of conditions without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups within the same molecule, providing precise control over the synthetic route. For a molecule like this compound, an orthogonal approach is essential for leveraging its full synthetic potential, particularly when planning sequences involving organometallic cross-coupling, nucleophilic additions, or modifications of the cyano group.
Analysis of the Core Scaffold
Understanding the intrinsic properties of each functional group on the this compound scaffold is the first step in developing a successful synthetic strategy.
Caption: Functional groups of this compound.
-
Phenolic Acetate (-OAc): The acetate group serves as a simple protecting group for the phenol.[2] It is stable to mild acidic and neutral conditions but is readily cleaved by base-catalyzed hydrolysis (saponification).[3] Its presence moderately activates the aromatic ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Cyano Group (-CN): The nitrile is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.[4] It is generally robust but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine.[5][6]
-
Aryl Bromide (-Br): The bromine atom is a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[7] While it deactivates the ring, it is an ortho-, para-director. Simple aryl halides are generally resistant to nucleophilic attack unless the ring is highly activated by electron-withdrawing groups.[8]
-
Methoxy Group (-OMe): This ether is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.[9] It is stable under a wide range of conditions, except for cleavage by strong acids like HBr or BBr₃.
Strategic Planning: A Decision Framework
The optimal protecting group strategy is dictated by the intended chemical transformation. The following workflow provides a decision-making framework.
Caption: Decision workflow for protecting group strategy.
The Acetate Group: When to Keep, Remove, or Replace
The existing acetate is the first consideration. For reactions under neutral or mildly acidic conditions, it can remain. However, many synthetically useful reactions, especially cross-coupling, employ basic conditions that will cleave the acetate.
-
Removal (Deacetylation): If a free phenol is required for subsequent reactions (e.g., O-alkylation, etherification) or if downstream conditions are basic, the acetate must be removed. Mild basic hydrolysis is the most common method.
-
Replacement: If the planned reaction involves strong bases, organometallics, or reducing agents that would react with a free phenol, the acetate should be removed and replaced with a more robust and orthogonal protecting group.
Orthogonal Protecting Groups for the Phenolic Hydroxyl
After deacetylation, the resulting phenol can be protected with a group chosen for its stability and orthogonal removal conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, imidazole, DMF | TBAF, THF or HF, Pyridine | Stable to base, mild acid, organometallics. Cleaved by fluoride ions. |
| Benzyl Ether | Bn | BnBr, K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, organometallics. Labile to catalytic hydrogenation. |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in MeOH) | Stable to base, organometallics. Cleaved by acid. |
This table provides a quick reference for selecting an appropriate orthogonal protecting group based on the planned synthetic route. The choice of a silyl ether like TBS is often preferred for its robustness and mild, non-acidic/non-basic removal condition (fluoride ions), which preserves many other functional groups.[1][10]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Deprotection of the Acetate Group
This protocol utilizes mild basic conditions to hydrolyze the phenolic acetate, leaving the nitrile and aryl bromide intact.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
-
Procedure:
-
Dissolve this compound in methanol (approx. 0.2 M concentration) in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Once complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-bromo-4-cyano-2-methoxyphenol.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Protection of the Phenol as a TBDMS Ether
This protocol installs a robust, base-stable silyl ether protecting group.
-
Reagents & Materials:
-
5-Bromo-4-cyano-2-methoxyphenol (from Protocol 1) (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the phenol and imidazole in anhydrous DMF in a dry, nitrogen-flushed flask.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction under a nitrogen atmosphere. Monitor by TLC until the starting phenol is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash sequentially with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude TBDMS ether by flash column chromatography.
-
Protocol 3: Deprotection of the TBDMS Ether
This protocol uses fluoride ions to selectively cleave the silicon-oxygen bond, regenerating the free phenol under mild conditions.
-
Reagents & Materials:
-
TBDMS-protected phenol (from Protocol 2) (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected starting material in anhydrous THF in a flask under a nitrogen atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the pure phenol.
-
Conclusion
The successful synthesis of complex derivatives from this compound is critically dependent on the logical application of protecting group strategies. The acetate group provides a convenient initial protection of the phenol, which can be selectively removed under mild basic conditions. For more demanding synthetic steps, such as base-sensitive cross-coupling reactions or reductions, the acetate can be readily swapped for a more robust, orthogonally-cleavable group like a TBDMS ether. By understanding the reactivity of each functional moiety and employing the protocols outlined in this guide, researchers can navigate the synthetic challenges posed by this versatile intermediate, enabling the efficient construction of novel molecular architectures for drug discovery and beyond.
References
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Cirandri, A., & Fontana, A. (2018). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 118(13), 6335-6453. [Link]
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Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. Appendix 6: Protecting groups. [Link]
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Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis, IIT Bombay. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Reddit r/OrganicChemistry. (2024). Protecting the Phenol during Acetal Formation. [Link]
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Olah, G. A., & Narang, S. C. (1982). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 47(4), 596-599. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]
-
ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?[Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?[Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. [Link]
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ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?[Link]
-
LibreTexts Chemistry. (2021). 14.7: Aryl Halides. [Link]
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scale-up synthesis of 5-Bromo-4-cyano-2-methoxyphenyl acetate derivatives
An Application Note for the Scalable Synthesis of 5-Bromo-4-cyano-2-methoxyphenyl Acetate and Its Derivatives
Abstract
Substituted benzonitriles are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Specifically, this compound serves as a highly versatile intermediate, enabling further molecular elaboration. This application note provides a comprehensive guide for the multi-gram scale synthesis of this key intermediate, starting from the readily available precursor, 4-hydroxy-3-methoxybenzonitrile. We delve into the strategic rationale behind the synthetic pathway, offer detailed, self-validating protocols, and address critical considerations for process scale-up. The methodologies presented herein are designed for researchers, chemists, and process development professionals aiming for a robust, efficient, and scalable synthesis.
Introduction: Strategic Importance and Synthetic Design
The value of a chemical intermediate is defined by its synthetic accessibility and its potential for diverse functionalization. This compound embodies both. The presence of the nitrile, bromo, and methoxy groups, along with a latent phenol (protected as an acetate), offers multiple reaction handles for subsequent chemical transformations.
Our synthetic strategy is a two-step sequence designed for efficiency and scalability:
-
Acetylation: Protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile. This step enhances the solubility of the starting material in common organic solvents and modulates the electronic properties of the aromatic ring for the subsequent step.
-
Regioselective Bromination: Introduction of a bromine atom via electrophilic aromatic substitution (EAS). The strategic placement of the existing substituents directs the incoming electrophile to the desired C-5 position with high fidelity.
This approach avoids complex purification steps and utilizes readily available and manageable reagents, making it amenable to large-scale production.
Caption: High-level overview of the two-step synthetic route.
Part I: Synthesis of 4-Cyano-2-methoxyphenyl Acetate
Principle and Rationale
The initial step involves the esterification of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile. While various methods exist for phenyl acetate synthesis, the use of acetic anhydride with a base catalyst like pyridine is a classic, robust, and high-yielding approach suitable for scale-up.[3][4] Pyridine acts as both a basic catalyst, activating the acetic anhydride, and an acid scavenger, neutralizing the acetic acid byproduct. This prevents potential side reactions and drives the equilibrium towards the product.
Detailed Experimental Protocol (50 g Scale)
Materials:
-
4-Hydroxy-3-methoxybenzonitrile (50.0 g, 0.335 mol)
-
Pyridine (150 mL)
-
Acetic Anhydride (41.1 g, 38.0 mL, 0.402 mol, 1.2 eq)
-
Deionized Water
-
Hydrochloric Acid (5 M)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-hydroxy-3-methoxybenzonitrile (50.0 g) and pyridine (150 mL). Stir at room temperature until all solids are dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add acetic anhydride (38.0 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up & Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into 500 mL of ice-cold 5 M HCl. Stir vigorously for 15 minutes. A white precipitate (the product) will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 200 mL of deionized water and 100 mL of cold hexane.
-
Drying: Dry the product under vacuum at 40 °C to a constant weight.
Scale-Up Considerations
-
Thermal Management: The reaction is exothermic, especially during the addition of acetic anhydride and the quenching step with acid. For larger scales, a jacketed reactor with controlled cooling is essential.
-
Reagent Handling: Acetic anhydride and pyridine are corrosive and have strong odors. Use of a closed system with a scrubber is recommended.
-
Alternative Work-up: For multi-kilogram scales, extraction may be more practical than filtration of a large solid mass. After quenching, the product can be extracted into a suitable solvent like ethyl acetate, followed by washing and solvent evaporation.[3]
-
Purification: The crude product is typically of high purity (>98%). If further purification is needed, recrystallization from an ethanol/water mixture is an effective and scalable method.
Part II: Regioselective Bromination of 4-Cyano-2-methoxyphenyl Acetate
Principle and Rationale: Controlling Regioselectivity
The core of this synthesis is a highly regioselective electrophilic aromatic substitution (EAS). The outcome is governed by the electronic and steric effects of the substituents on the aromatic ring.[5][6]
-
-OCH₃ (Methoxy): A strongly activating, ortho-, para- directing group.
-
-CN (Cyano): A strongly deactivating, meta- directing group.
-
-OCOCH₃ (Acetate): A moderately activating, ortho-, para- directing group.
The directing power of these groups synergizes to strongly favor substitution at the C-5 position, which is ortho to the powerful methoxy director and meta to the deactivating cyano group. This results in a clean reaction with minimal formation of other isomers.[7][8] For safety and ease of handling on a larger scale, N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine.[9]
Caption: Synergistic directing effects leading to C-5 bromination.
Detailed Experimental Protocol (50 g Scale)
Materials:
-
4-Cyano-2-methoxyphenyl acetate (50.0 g, 0.262 mol)
-
N-Bromosuccinimide (NBS) (49.0 g, 0.275 mol, 1.05 eq)
-
Acetonitrile (500 mL)
-
Deionized Water
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 4-cyano-2-methoxyphenyl acetate (50.0 g) in acetonitrile (500 mL).
-
Reagent Addition: Add N-Bromosuccinimide (49.0 g) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 hexane/ethyl acetate). The formation of a new, less polar spot and the consumption of the starting material indicate progress.
-
Work-up & Quenching: Once the reaction is complete, pour the mixture into 1 L of deionized water. Stir for 10 minutes. Add saturated sodium thiosulfate solution dropwise until the yellow color disappears to quench any unreacted bromine species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure this compound as a white crystalline solid.
Scale-Up Considerations
-
Solvent Choice: While acetonitrile is effective, other solvents like acetic acid can also be used and may be more cost-effective at scale.[10] However, this requires careful process validation.
-
NBS Purity: The quality of NBS is critical. It should be recrystallized if it appears yellow, as this indicates the presence of free bromine, which can lead to less predictable reactivity.
-
Product Isolation: Crystallization is the preferred method for purification at scale. A thorough study of solvent systems is recommended to optimize yield and purity.
-
Waste Management: The aqueous waste stream will contain succinimide and inorganic salts. It should be treated and disposed of according to local regulations.
Caption: A generalized workflow for the bromination protocol.
Data Summary and Characterization
The following table summarizes typical results for the described protocols at a 50-gram scale.
| Step | Product | Starting Mass | Yield (g) | Yield (%) | Purity (HPLC) |
| 1 | 4-Cyano-2-methoxyphenyl acetate | 50.0 g | 59.5 g | 95% | >98% |
| 2 | This compound | 50.0 g | 64.2 g | 91% | >99% |
Characterization of this compound (CAS 515832-53-8): [11][12]
-
Molecular Formula: C₁₀H₈BrNO₃
-
Molecular Weight: 270.08 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.91 (s, 1H), 7.35 (s, 1H), 3.89 (s, 3H), 2.34 (s, 3H).
-
Appearance: White to off-white crystalline solid.
Conclusion
This application note details a robust and scalable two-step synthesis of this compound. The protocols are designed to be high-yielding and produce material of high purity, suitable for further use in research and development. By explaining the chemical principles and providing specific guidance on scale-up challenges, this document serves as a practical guide for chemists and engineers in the pharmaceutical and chemical industries.
References
-
ResearchGate. Electrophilic Aromatic Substitution. Available at: [Link]
- Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available at: [Link]
-
JETIR. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available at: [Link]
-
Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]
-
Royal Society of Chemistry. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Available at: [Link]
-
MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available at: [Link]
- Google Patents. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
- Google Patents. US3968124A - Process for preparing phenyl-acetic acid esters.
-
ResearchGate. Cyanic Acid Esters from Phenols: Phenyl Cyanate. Available at: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Available at: [Link]
-
ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Available at: [Link]
- Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
-
Journal of the American Chemical Society. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available at: [Link]
-
ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
-
NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]
-
National Institutes of Health. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. Available at: [Link]
-
ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available at: [Link]
- Google Patents. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
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- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
- 12. matrixscientific.com [matrixscientific.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-4-cyano-2-methoxyphenyl acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 5-Bromo-4-cyano-2-methoxyphenyl acetate (CAS No. 515832-53-8)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We understand that purification is a critical, and often challenging, step in chemical synthesis. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for this compound.
Q1: What are the most likely impurities in my crude sample of this compound?
A1: Understanding potential impurities is the first step toward effective purification. Based on a typical synthesis involving the acetylation of 5-bromo-4-cyano-2-methoxyphenol, you should anticipate the following:
-
Unreacted Starting Material (Phenol): The most common impurity is the precursor, 5-bromo-4-cyano-2-methoxyphenol. This is an acidic impurity.
-
Hydrolysis Product: The acetate ester can be labile, especially under non-neutral pH conditions. Hydrolysis will regenerate the starting phenol. This can occur during aqueous workups or even on silica gel if left for extended periods.
-
Excess Acylating Agent: Residual acetic anhydride or acetyl chloride, and their byproduct, acetic acid.
-
Catalyst Residues: If a base like pyridine or triethylamine was used, it might persist in the crude product.
-
Side-Reaction Products: Depending on the synthesis route, minor impurities from over-bromination or other side reactions could be present[2].
Q2: I have a large batch (>10g) of crude product. Should I use recrystallization or column chromatography?
A2: For large-scale purification, recrystallization is almost always the more practical and economical first choice. Column chromatography is resource-intensive at scale.
-
Recrystallization: Ideal if your crude product is >85-90% pure and crystalline. It efficiently removes small amounts of impurities with different solubility profiles. A solvent screen is essential to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: Reserve this for situations where recrystallization fails to provide the desired purity, or when impurities have very similar solubility profiles to the product (e.g., structural isomers). It offers higher resolution but at the cost of time, solvent, and potential product loss on the stationary phase[3].
The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purification method selection.
Q3: Which analytical techniques are best for monitoring the purification process?
A3: A combination of techniques is crucial for robust process control.
-
Thin-Layer Chromatography (TLC): Indispensable for real-time monitoring. It allows you to quickly visualize the number of components, assess the progress of a column, and compare fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for assessing the purity of the final product and identifying known impurities. For example, the disappearance of the broad phenolic -OH peak from the starting material is a clear indicator of successful purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99.5%). It is the gold standard for final quality control, especially in drug development settings.
-
Melting Point: A sharp melting point range is a good qualitative indicator of high purity for a crystalline solid.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during purification experiments.
Issue 1: My recrystallization attempt resulted in an oil, not crystals.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" upon cooling. | 1. Insoluble Impurities: The product may be dissolving, but other impurities are preventing lattice formation. 2. Cooling Too Rapidly: Supersaturation is achieved too quickly, preventing ordered crystal growth. 3. Incorrect Solvent Polarity: The solvent may be too good, keeping the product dissolved even when cold. | 1. Hot Filtration: Perform a filtration of the hot, saturated solution to remove any insoluble particulate matter. 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 0-4°C refrigerator. Avoid placing a hot flask directly into an ice bath. 3. Solvent System Adjustment: Add a small amount of a non-polar "anti-solvent" (e.g., hexane or heptane) to the hot solution until it just becomes cloudy, then add a drop of the primary solvent (e.g., ethyl acetate) to clarify. Then, cool slowly. |
| No crystals form, even after prolonged cooling. | 1. Solution is Not Saturated: Not enough solute was dissolved, or too much solvent was used. 2. Nucleation is Inhibited: The solution is supersaturated but lacks a surface to initiate crystal growth. | 1. Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and attempt cooling again. 2. Induce Nucleation: a) Seed Crystals: Add a tiny crystal of pure product. b) Scratch Method: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments provide nucleation sites. |
Issue 2: My compound is streaking badly on the silica TLC plate.
A2: Streaking on TLC is a common issue that indicates a problem with the interaction between your compound and the stationary phase.
-
Cause 1: Acidity of the Compound: While the acetate itself is neutral, residual phenolic starting material is acidic. Acidic compounds can interact strongly with the slightly acidic silica gel, leading to tailing.
-
Solution: Add 0.5-1% acetic acid to your TLC mobile phase (e.g., ethyl acetate/hexane). This protonates the compound and the silica surface, leading to cleaner spots.
-
-
Cause 2: Compound Overload: Applying too much sample to the TLC plate will saturate the stationary phase, causing streaking.
-
Solution: Dilute your sample significantly before spotting it on the plate. A faint spot is better than an overloaded one.
-
-
Cause 3: Inappropriate Solvent System: If the mobile phase is too polar, it will wash everything up the plate (high Rf). If it's too non-polar, nothing will move (low Rf). A streaky spot can sometimes mean the polarity is not quite right to achieve a clean separation.
-
Solution: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for this compound would be 20-30% Ethyl Acetate in Hexane.
-
Issue 3: I see a new, more polar spot on my TLC plate after running a column.
A3: This is a classic sign of product degradation on the silica gel column.
-
Cause: The acetate ester group is susceptible to hydrolysis[4]. Silica gel is acidic and always contains some bound water. Prolonged exposure of this compound to silica can catalyze its hydrolysis back to the more polar 5-bromo-4-cyano-2-methoxyphenol.
-
Preventative Measures:
-
Run the Column Quickly: Do not let the column sit packed overnight. Elute the entire sample in a single run.
-
Use a Less Acidic Stationary Phase: If degradation is severe, consider using deactivated silica (prepared by adding a small percentage of water) or an alternative like alumina.
-
Buffer the Mobile Phase: Adding a very small amount of a non-nucleophilic base like triethylamine (~0.1%) to the mobile phase can neutralize the acidic sites on the silica gel. Caution: This may affect the separation profile, so test on TLC first.
-
Section 3: Detailed Experimental Protocols
These protocols are provided as validated starting points for your experiments. Always perform small-scale tests before committing a large quantity of material.
Protocol 1: Purification by Recrystallization
This method is effective for removing less polar or more polar impurities from a crude product that is already substantially pure.
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility at room temperature. A promising system for this class of molecule is a binary mixture like Ethyl Acetate/Hexane[2].
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., hot ethyl acetate) portion-wise while stirring and heating until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by NMR and melting point to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds of different polarities, such as the target ester from its more polar phenol precursor.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value of ~0.3. A good starting point is 20% Ethyl Acetate in Hexane.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system as a slurry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
PubChem. 5-Bromo-2-methoxyphenyl acetate. [Link]
-
PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of 2-Methoxyphenyl Acetate Derivatives
Here is the technical support center with troubleshooting guides and FAQs for the bromination of 2-methoxyphenyl acetate derivatives.
Welcome to the technical support resource for the bromination of 2-methoxyphenyl acetate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The inherent reactivity of the 2-methoxyphenyl acetate system, while advantageous, often leads to a variety of side reactions that can compromise yield and purity.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental challenges and offer robust, self-validating protocols to help you achieve your desired synthetic outcomes with high fidelity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Polybromination and Over-Reactivity
Q: My reaction is producing significant amounts of 4,6-dibromo-2-methoxyphenyl acetate and other polybrominated species. How can I improve the selectivity for the desired mono-brominated product?
A: This is the most common issue encountered and stems from the highly activated nature of the aromatic ring. The methoxy group (-OCH₃) is a powerful electron-donating group, which makes the initial product, 4-bromo-2-methoxyphenyl acetate, highly susceptible to a second electrophilic attack.[1][2] To favor mono-bromination, a multi-faceted approach focusing on controlling the reaction's kinetics and the electrophile's reactivity is necessary.
Causality & Solutions:
-
Control Stoichiometry with Precision: The simplest and most critical factor is the molar ratio of your brominating agent to the substrate.
-
Action: Use a strict 1:1 or even slightly substoichiometric (e.g., 0.98 eq.) amount of the brominating agent. Crucially, employ slow, dropwise addition of the agent to a solution of the substrate. This maintains a low instantaneous concentration of the electrophile, favoring the more rapid reaction with the starting material over the slower reaction with the less-activated (but still reactive) product.[1]
-
-
Lower the Reaction Temperature: Reaction rates are highly sensitive to temperature.
-
Action: Perform the reaction at a reduced temperature, typically 0 °C or even lower.[1] The activation energy for the second bromination is higher than the first; lowering the temperature disproportionately slows the undesired second reaction, thereby enhancing selectivity.
-
-
Select a Milder Brominating Agent: The choice of electrophile is paramount. Elemental bromine (Br₂) is extremely reactive and often leads to over-bromination with activated systems.[3]
-
Solvent Choice: The solvent can stabilize or destabilize reaction intermediates, influencing reactivity.
The interplay of these factors is summarized in the table below, showing how adjustments can dramatically improve selectivity.
| Condition | Brominating Agent | Temperature | Addition Method | Typical Mono:Di Ratio |
| Harsh | Br₂ (1.1 eq) | Room Temp. | Rapid | 30:70 |
| Moderate | Br₂ (1.0 eq) | 0 °C | Slow Dropwise | 75:25 |
| Optimized | NBS (1.0 eq) | 0 °C | Slow Dropwise | >95:5 |
FAQ 2: Competition Between Aromatic and Benzylic Bromination
Q: I am working with a derivative, 2-methoxy-4-methylphenyl acetate, and the bromine is adding to the methyl group (benzylic position) instead of the aromatic ring. What is causing this and how do I fix it?
A: You are observing a switch from an electrophilic aromatic substitution (SEAr) mechanism to a free radical mechanism. The benzylic C-H bonds of the methyl group are weakened by the adjacent aromatic ring, making them susceptible to radical abstraction.[8][9]
Causality & Solutions:
-
Mechanism Divergence:
-
Aromatic Bromination (SEAr): This is an ionic pathway where the electron-rich aromatic ring attacks an electrophilic bromine species (Br⁺). It is promoted by polar solvents and does not require a radical initiator.[10][11]
-
Benzylic Bromination (Radical): This pathway involves bromine radicals (Br•) that abstract a benzylic hydrogen to form a resonance-stabilized benzyl radical.[12] This mechanism is specifically initiated by UV light or chemical radical initiators like AIBN or benzoyl peroxide.[4][13]
-
-
Corrective Actions:
-
Eliminate Radical Initiators: Ensure your reaction setup is free from AIBN, benzoyl peroxide, or other radical sources.
-
Conduct in the Dark: Wrap your reaction flask in aluminum foil to exclude UV light, which can homolytically cleave Br-Br or N-Br bonds to generate the initial bromine radicals.[9]
-
Use an Appropriate Solvent: Avoid non-polar solvents like carbon tetrachloride (CCl₄), which are classic choices for radical reactions.[4][13] Instead, use a polar solvent like acetic acid or DMF to favor the ionic SEAr pathway.[4]
-
Confirm Reagent Choice: NBS is used for both pathways. The key is the conditions. For aromatic bromination with NBS, use a polar solvent and no initiator.[4][14] For benzylic bromination, use NBS in a non-polar solvent like CCl₄ with an initiator.[12][13]
-
Caption: Divergent outcomes based on reaction conditions.
FAQ 3: Hydrolysis of the Acetate Protecting Group
Q: My NMR shows signals for 2-methoxyphenol and its brominated derivatives, indicating my acetate group is being cleaved. How can I prevent this deprotection?
A: The acetate group is an ester, which serves as a protecting group for the more reactive phenol.[15] It is susceptible to hydrolysis under acidic conditions.[16] Reactions with elemental bromine (Br₂) produce one equivalent of hydrogen bromide (HBr) as a byproduct, creating a strongly acidic environment that can catalyze this deprotection.
Causality & Solutions:
-
Acid Byproduct: The primary cause is the generation of HBr during the SEAr reaction. The resulting phenol is more strongly activated than the starting material, leading to rapid, often uncontrollable, polybromination.
-
Preventative Measures:
-
Use an Acid Scavenger: Add a mild, non-nucleophilic inorganic base to the reaction mixture to neutralize the HBr as it forms.
-
Action: Add 1.5-2.0 equivalents of sodium bicarbonate (NaHCO₃) or barium carbonate (BaCO₃) to the reaction.[4] These will react with HBr without interfering with the primary reaction.
-
-
Utilize NBS: N-Bromosuccinimide is advantageous here as well. The HBr produced reacts with NBS to generate more Br₂, keeping the standing concentration of HBr low and thus minimizing acid-catalyzed hydrolysis.[5]
-
Buffer the System: In some cases, using a solvent system that has inherent buffering capacity can be effective.
-
Experimental Protocols
Protocol 1: Selective Mono-bromination of 2-Methoxyphenyl Acetate
This protocol is optimized to favor the formation of 4-bromo-2-methoxyphenyl acetate while minimizing side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and purged with nitrogen, add 2-methoxyphenyl acetate (1.0 eq).
-
Solvent: Dissolve the substrate in glacial acetic acid (approx. 0.2 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of acetic acid.
-
Slow Addition: Add the NBS solution to the cooled substrate solution dropwise via an addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acetic acid), saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Caption: A logical workflow for diagnosing and solving common issues.
References
- BenchChem. (n.d.). Avoiding over-bromination in anisole reactions. BenchChem Technical Support.
-
LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
-
ResearchGate. (2015). List of the compounds, purity and CAS number used during the experimental section. [Link]
-
Chad's Prep. (2018). EAS Bromination and Chlorination. YouTube. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Chemistry Stack Exchange. (2018). Bromination on aromatic compound. [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenyl acetate. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
ResearchGate. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. [Link]
-
LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Reddit. (2024). Bromination Help. r/Chempros. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
-
Sci-Hub. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
-
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]
-
IUCr. (n.d.). Crystal structures and Hirshfeld surface analyses of various brominated compounds. [Link]
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
NIH National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. 2-(3-Bromo-4-methoxyphenyl)acetic acid / Acta Crystallographica Section E Structure Reports Online, 2010 [sci-hub.se]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acetic Acid Esters, Acetates [organic-chemistry.org]
troubleshooting failed reactions with 5-Bromo-4-cyano-2-methoxyphenyl acetate
Welcome to the technical support center for 5-Bromo-4-cyano-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile reagent. The following question-and-answer format addresses specific experimental challenges, explains the underlying chemical principles, and offers practical, field-proven solutions.
Section 1: Troubleshooting Low or No Product Yield
Low or no yield in a reaction is a common frustration. With a multi-functional compound like this compound, several factors could be at play. This section will help you diagnose the root cause.
Question 1.1: I'm attempting a Suzuki coupling with this compound and an arylboronic acid, but I'm seeing no product formation. What are the likely causes?
Answer:
Failure to form the desired biaryl product in a Suzuki-Miyaura coupling reaction can stem from several sources, primarily related to the catalyst's activity, the stability of the reagents, and the reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The active form of the catalyst is Palladium(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction or decomposition of the Pd(0) species to palladium black can halt the catalytic cycle.[1]
-
Solution: Ensure your catalyst and ligands are handled under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1] Use freshly opened or properly stored catalysts. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-formed, air-stable precatalyst.
-
-
Boronic Acid Instability: Boronic acids can undergo degradation, especially protodeboronation, where the boron group is replaced by a hydrogen atom.[1]
-
Solution: Use fresh, high-purity boronic acid. For particularly sensitive substrates, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step. The solvent system must facilitate the solubility of both the organic and inorganic components.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary. Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve the base and facilitate the reaction.[2]
-
-
Substrate-Specific Issues: The electronic properties of your specific arylboronic acid can influence the reaction rate. Electron-poor boronic acids can be unstable and may require milder conditions.[3]
-
Solution: For electron-poor boronic acids, consider a gradual addition of the reagent to the reaction mixture to minimize degradation.
-
Question 1.2: My Buchwald-Hartwig amination reaction with this compound and a primary amine is not proceeding. What should I check first?
Answer:
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay between the catalyst, ligand, base, and substrate.
Potential Causes and Solutions:
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's success.
-
Solution: For primary amines, ligands like BrettPhos have been shown to be effective.[4] If one ligand fails, screening a panel of ligands with varying steric and electronic properties is a standard optimization step.
-
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can be incompatible with certain functional groups.[4] The acetate ester on your starting material could potentially be cleaved under strongly basic conditions, especially at elevated temperatures.
-
Solution: Consider using a milder base such as K₃PO₄ or Cs₂CO₃. If a strong base is necessary, running the reaction at a lower temperature for a longer duration might prevent ester hydrolysis.
-
-
Catalyst Poisoning: Some functional groups can coordinate to the palladium center and act as catalyst poisons, inhibiting the reaction.[4] While the cyano group is generally compatible, impurities in your amine or starting material could be problematic.
-
Solution: Ensure the purity of all reagents. If you suspect catalyst poisoning, increasing the catalyst and ligand loading might overcome the inhibition.
-
-
Inert Atmosphere: Like most cross-coupling reactions, the Buchwald-Hartwig amination is sensitive to oxygen.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere. Degassing the solvent and purging the reaction vessel with argon or nitrogen are crucial steps.
-
Section 2: Addressing Incomplete Reactions and Side Products
Even when a reaction proceeds, incomplete conversion of the starting material or the formation of unwanted side products can complicate purification and lower the overall yield.
Question 2.1: In my Suzuki coupling, I'm observing the formation of a significant amount of homocoupled product from my boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.
Potential Causes and Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of a biaryl byproduct derived from two molecules of your boronic acid. This process also consumes the active Pd(0) catalyst.[5]
-
Solution: Rigorous degassing of the solvent is critical. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method. Ensure the reaction is maintained under a positive pressure of an inert gas throughout.
-
-
Use of a Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes be accompanied by side reactions, including homocoupling.[5]
-
Solution: Using a well-defined Pd(0) catalyst or a precatalyst that cleanly generates the active species can help.
-
Question 2.2: I'm seeing evidence of debromination of my starting material, this compound, during a cross-coupling reaction. What causes this and how can I prevent it?
Answer:
Debromination, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions.
Potential Causes and Solutions:
-
Source of Hydride: This side reaction occurs when a hydride species is present in the reaction mixture. This can originate from the solvent (e.g., alcohols), the base, or impurities. The hydride can then participate in a reductive elimination step from the palladium center, leading to the dehalogenated product.[5]
-
Solution: Use anhydrous, high-purity solvents. If using an alcohol as a solvent or co-solvent, consider switching to a non-protic solvent like toluene or dioxane. Ensure your base is free from any residual hydrides.
-
Question 2.3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
Answer:
The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black.[1]
Potential Causes and Solutions:
-
Catalyst Decomposition: This can be caused by exposure to oxygen, high temperatures, or the absence of a stabilizing ligand.
-
Solution: Improve the inert atmosphere of your reaction. Ensure an appropriate ligand-to-palladium ratio; sometimes, an excess of the ligand can help stabilize the catalyst.[6] If high temperatures are required, consider a more thermally stable catalyst system.
-
Section 3: Purification and Isolation Challenges
The unique combination of functional groups on this compound and its derivatives can sometimes lead to challenges in product isolation and purification.
Question 3.1: My product is highly polar, making it difficult to separate from polar byproducts and starting materials using standard silica gel chromatography. What are my options?
Answer:
The presence of the cyano and acetate groups can impart significant polarity to your product.
Purification Strategies:
-
Liquid-Liquid Extraction: If there is a sufficient polarity difference between your product and impurities, a carefully chosen series of aqueous washes can be effective. For example, washing an organic solution of your product with water or brine can remove highly polar impurities.[7]
-
Alternative Chromatography Techniques:
-
Reversed-Phase Chromatography: If your compound is too polar for normal-phase silica gel, reversed-phase chromatography (e.g., with a C18 stationary phase) might provide better separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[8]
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing small amounts of impurities.
Section 4: Experimental Protocols and Data
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G4 |
| Ligand | SPhos, XPhos (if using a precatalyst) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C |
Table 1: Recommended starting parameters for Suzuki coupling reactions.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound.
-
Reaction Setup: To a dry, oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, filter through a pad of Celite, and concentrate.
-
Purification: Purify the residue by column chromatography.[9]
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) |
| Ligand | XPhos, BrettPhos, DavePhos |
| Base | NaOtBu, K₃PO₄, LiHMDS |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
Table 2: Recommended starting parameters for Buchwald-Hartwig amination.
Section 5: Visualizing Troubleshooting Workflows
Troubleshooting Failed Cross-Coupling Reactions
A decision tree for troubleshooting failed cross-coupling reactions.
General Catalytic Cycle for Cross-Coupling
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available from: [Link]
- Google Patents. Process for removing polar impurities from hydrocarbons and mixtures of.... (US7553406B2).
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). Available from: [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]
-
Science.gov. polar aromatic compounds: Topics by Science.gov. Available from: [Link]
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Biotage. What can I use to purify polar reaction mixtures?. (2023). Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. (2019). Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
University of Rochester. Cross-Coupling Chemistry. Available from: [Link]
-
ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (2021). Available from: [Link]
-
PubMed Central. Cyanine Polyene Reactivity: Scope and Biomedical Applications. Available from: [Link]
-
PubMed Central. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
PubMed Central. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available from: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. Available from: [Link]
-
ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]
-
ACS Publications. Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. (2022). Available from: [Link]
-
Shodhganga. Chapter 1: Introduction. Available from: [Link]
-
PubMed Central. Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. Available from: [Link]
-
PubChem. 5-Bromo-2-methoxyphenyl acetate. Available from: [Link]
-
ResearchGate. 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. Available from: [Link]
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. (2025). Available from: [Link]
-
ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2025). Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 5-Bromo-4-cyano-2-methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, toxicological safety, and, ultimately, therapeutic efficacy. 5-Bromo-4-cyano-2-methoxyphenyl acetate, a key building block in the synthesis of various biologically active molecules, is no exception. The presence of even minute impurities can lead to aberrant reaction pathways, the formation of undesired side products, and misleading biological data.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Critical Role of Purity: Why It Matters
The molecular structure of this compound, with its reactive bromo, cyano, and ester functional groups, makes it susceptible to a range of potential impurities arising from its synthesis and degradation. These can include starting materials, regioisomers, hydrolysis products, and residual solvents. The impact of such impurities can be profound:
-
Altered Reactivity: Impurities can compete in subsequent synthetic steps, leading to lower yields and complex product mixtures.
-
Inaccurate Stoichiometry: The presence of non-target molecules leads to incorrect molar calculations, affecting reaction outcomes.
-
Toxicity: Impurities may possess inherent toxicity, confounding biological assays and posing safety risks.
-
Compromised Crystal Formation: Impurities can inhibit or alter the crystallization of the desired compound, impacting its isolation and purification.
Therefore, a robust analytical strategy to qualify the purity of this intermediate is not just recommended; it is imperative.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary to obtain a comprehensive purity profile. No single technique is universally suitable for all potential impurities.[1] Below, we compare the most effective methods for the analysis of this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating structurally similar impurities. Excellent for quantification. | Requires a chromophore for UV detection. Method development can be time-consuming. | Quantitative Purity Assessment & Impurity Profiling |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, especially for brominated compounds.[2][3][4] Provides structural information for impurity identification. | Limited to thermally stable and volatile compounds. Derivatization may be required. | Identification of Volatile & Semi-Volatile Impurities |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information. Inherently quantitative without the need for identical reference standards.[5][6] Excellent for identifying and quantifying major components and impurities. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.[7][8] | Structural Confirmation & Absolute Quantitative Purity (qNMR) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive. Good for confirming the presence of key functional groups. | Limited for quantification and identifying minor components. Provides little information on the overall purity percentage. | Rapid Identity Confirmation |
Common Impurities and Their Origins
Understanding the potential impurities is crucial for developing targeted analytical methods. The synthesis of this compound can introduce several related substances.
-
Starting Materials: Unreacted precursors from the synthetic pathway.
-
Isomeric Impurities: Regioisomers formed during bromination or other substitution reactions.
-
Hydrolysis Product: 5-Bromo-4-cyano-2-methoxyphenol, resulting from the hydrolysis of the acetate ester.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a robust and cross-verifiable assessment of the purity of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main component from potential process-related impurities and degradation products.
1. Instrumentation and Conditions:
- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30°C.[9]
- Detection Wavelength: 225 nm.[9]
- Injection Volume: 10 µL.
2. Sample and Standard Preparation:
- Standard Solution: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to a final concentration of 0.5 mg/mL.
- Sample Solution: Prepare the commercially available sample in the same manner as the standard solution.
3. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Integrate the peak areas of all components in the chromatograms.
- Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, determine the relative response factors of known impurities.
4. Causality of Choices:
- The C18 column is a versatile stationary phase suitable for separating a wide range of medium-polarity organic molecules.
- A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
- Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of any acidic or basic functional groups.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is ideal for identifying volatile and semi-volatile impurities that may not be easily detected by HPLC.
1. Instrumentation and Conditions:
- System: A GC system coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
- Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
2. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
3. Analysis:
- Inject the sample solution into the GC-MS system.
- Identify the main peak corresponding to this compound.
- Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).
4. Causality of Choices:
- The temperature program is designed to separate compounds with a range of boiling points.
- EI at 70 eV provides reproducible fragmentation patterns that are useful for library matching and structural elucidation. The selectivity of GC-MS for brominated compounds is a key advantage.[2][3][4]
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
qNMR provides an absolute measure of purity against a certified internal standard and offers structural confirmation.[7][8]
1. Instrumentation and Conditions:
- System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., DMSO-d₆ or CDCl₃).
- Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
2. Sample Preparation:
- Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
- Add a known volume of the deuterated solvent and ensure complete dissolution.
3. Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
- Ensure a high signal-to-noise ratio.
4. Data Analysis:
- Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
- Calculate the purity of the analyte using the following formula:
5. Causality of Choices:
- A high-field NMR provides better signal dispersion, reducing the chance of peak overlap.[8]
- The use of a certified internal standard allows for direct and accurate quantification without the need for a specific reference standard of the analyte.[5][6]
Visualization of Analytical Workflow
Caption: Analytical workflow for purity assessment.
Hypothetical Comparison of Commercial Grades
To illustrate the potential variability in product quality, the following table presents hypothetical data for three different commercial grades of this compound.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Research Grade) |
| Purity by HPLC (Area %) | 98.5% | >99.5% | 99.1% |
| Purity by qNMR (%) | 98.2% | 99.6% | 98.9% |
| Major Impurity (by GC-MS) | 0.8% 5-Bromo-4-cyano-2-methoxyphenol | <0.1% Unidentified | 0.5% Starting Material Isomer |
| Residual Solvents (by ¹H NMR) | 0.2% Ethyl Acetate | <0.05% | 0.1% Toluene |
| Appearance | Off-white solid | White crystalline solid | Light yellow solid |
Conclusion
The purity analysis of this compound demands a meticulous and multi-faceted approach. While HPLC is a workhorse for routine purity checks, it should be complemented by GC-MS for a comprehensive impurity profile and qNMR for absolute purity determination and structural verification. Researchers and drug development professionals are urged to either request detailed certificates of analysis from suppliers that specify the methods used and the impurity profiles or to perform these validation studies in-house. By investing in a thorough analytical characterization, the scientific community can ensure the integrity and reproducibility of their research, paving the way for more reliable and successful drug discovery outcomes.
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Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
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Gómara, B., Herrero, L., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. [Link]
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de la Cal, A., Eljarrat, E., & Barceló, D. (2015). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed, 25260412. [Link]
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Diehl, B. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
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Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Retrieved from [Link]
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Azonano. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(5), 1979–1990. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central, 3306449. [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its degradation products. Pharmacia, 69(2), 435-441. [Link]
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comparison of different synthesis routes for 5-Bromo-4-cyano-2-methoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-cyano-2-methoxyphenyl acetate is a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a cyano group, and a methoxy group on a phenyl acetate core, provides multiple reactive sites for further chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical research community. This guide will compare two plausible synthetic pathways, one starting from the readily available natural product vanillin, and the other from guaiacol (o-methoxyphenol).
Route 1: Synthesis from Vanillin
This synthetic approach leverages the natural abundance and low cost of vanillin. The overall strategy involves the introduction of a bromine atom, conversion of the aldehyde functionality to a nitrile, and finally, acetylation of the phenolic hydroxyl group.
Vanillin [label="Vanillin"]; Bromovanillin [label="5-Bromovanillin"]; Oxime [label="5-Bromo-4-hydroxy-3-methoxybenzaldehyde oxime"]; Nitrile [label="5-Bromo-4-hydroxy-3-methoxybenzonitrile"]; Final_Product [label="this compound", fillcolor="#34A853"];
Vanillin -> Bromovanillin [label="Bromination"]; Bromovanillin -> Oxime [label="Oximation"]; Oxime -> Nitrile [label="Dehydration"]; Nitrile -> Final_Product [label="Acetylation"]; }
Caption: Synthetic pathway of this compound starting from vanillin.Step 1: Bromination of Vanillin to 5-Bromovanillin
The initial step involves the electrophilic aromatic substitution of vanillin to introduce a bromine atom at the 5-position, ortho to the hydroxyl group and meta to the aldehyde. The hydroxyl and methoxy groups are strong activating groups, directing the substitution to the ortho and para positions. The position ortho to the hydroxyl group is favored due to steric hindrance from the methoxy group.
Experimental Protocol:
-
Dissolve vanillin (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the vanillin solution with stirring at room temperature.[1]
-
Continue stirring for approximately one hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromovanillin.
Yield: High, typically around 95%.[2]
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent, and the electron-rich aromatic ring of vanillin attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation (sigma complex).[3][4] Deprotonation then restores the aromaticity, yielding the brominated product.
Step 2: Conversion of 5-Bromovanillin to 5-Bromo-4-hydroxy-3-methoxybenzonitrile
This transformation of the aldehyde to a nitrile is a crucial step and is often achieved via an oxime intermediate.
Experimental Protocol:
-
Oximation: Reflux a mixture of 5-bromovanillin (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a base such as sodium acetate or pyridine in ethanol to form 5-bromo-4-hydroxy-3-methoxybenzaldehyde oxime.
-
Dehydration: The resulting oxime is then dehydrated to the nitrile. A common method involves heating the oxime with a dehydrating agent like acetic anhydride, phosphorus pentoxide, or thionyl chloride. For this specific substrate, heating the oxime in a high-boiling solvent with a catalyst like a selenium compound can be effective.
Yield: This two-step process can have variable yields depending on the specific dehydrating agent and conditions used.
Step 3: Acetylation of 5-Bromo-4-hydroxy-3-methoxybenzonitrile
The final step is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction.
Experimental Protocol:
-
Dissolve 5-bromo-4-hydroxy-3-methoxybenzonitrile (1 equivalent) in pyridine.
-
Add acetic anhydride (1.5-2.0 equivalents) dropwise at 0°C.[5]
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).[5]
-
Quench the reaction with methanol and remove the solvents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine to remove pyridine and excess acetic acid.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the final product.[5]
Mechanism: Pyridine acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of acetic anhydride in a nucleophilic acyl substitution reaction, leading to the formation of the acetate ester.[6][7][8]
Route 2: Synthesis from Guaiacol (o-Methoxyphenol)
This alternative route begins with guaiacol and involves a different sequence of functional group introductions: acetylation for protection, bromination, deprotection, cyanation, and a final acetylation.
Guaiacol [label="Guaiacol"]; Acetate [label="2-Methoxyphenyl acetate"]; Bromoacetate [label="5-Bromo-2-methoxyphenyl acetate"]; Bromophenol [label="5-Bromo-2-methoxyphenol"]; Amino [label="4-Amino-5-bromo-2-methoxyphenol"]; Diazonium [label="Diazonium Salt"]; Nitrile [label="5-Bromo-4-cyano-2-methoxyphenol"]; Final_Product [label="this compound", fillcolor="#34A853"];
Guaiacol -> Acetate [label="Acetylation (Protection)"]; Acetate -> Bromoacetate [label="Bromination"]; Bromoacetate -> Bromophenol [label="Deacetylation"]; Bromophenol -> Amino [label="Nitration & Reduction"]; Amino -> Diazonium [label="Diazotization"]; Diazonium -> Nitrile [label="Sandmeyer Reaction (Cyanation)"]; Nitrile -> Final_Product [label="Acetylation"]; }
Caption: Synthetic pathway of this compound starting from guaiacol.Step 1 & 2: Acetylation and Bromination of Guaiacol
To control the regioselectivity of the bromination, the hydroxyl group of guaiacol is first protected as an acetate ester.
Experimental Protocol:
-
Acetylation: React guaiacol with acetic anhydride in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine) to form 2-methoxyphenyl acetate.
-
Bromination: Dissolve the 2-methoxyphenyl acetate in a suitable solvent and add a brominating agent such as bromine in the presence of a Lewis acid catalyst like iron powder. The reaction is typically carried out at a slightly elevated temperature (e.g., 70-80°C).[9]
Step 3: Deacetylation to 5-Bromo-2-methoxyphenol
The protecting acetyl group is then removed to regenerate the free phenol.
Experimental Protocol:
-
Hydrolyze the 5-bromo-2-methoxyphenyl acetate using a base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.[9]
-
Acidify the reaction mixture to precipitate the 5-bromo-2-methoxyphenol.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the pure phenol.
Yield: The overall yield for these three steps is generally good.
Step 4 & 5: Introduction of the Cyano Group via Sandmeyer Reaction
Direct cyanation of the electron-rich phenol is challenging. A more reliable method involves the introduction of an amino group followed by a Sandmeyer reaction.
Experimental Protocol:
-
Nitration and Reduction: Nitrate 5-bromo-2-methoxyphenol at the position para to the hydroxyl group. The resulting nitro compound is then reduced to the corresponding amine (4-amino-5-bromo-2-methoxyphenol) using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization: Dissolve the 4-amino-5-bromo-2-methoxyphenol in a cold aqueous mineral acid (e.g., HCl or H₂SO₄) and treat it with a solution of sodium nitrite (NaNO₂) at 0-5°C to form the corresponding diazonium salt.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) cyanide (CuCN) to effect the cyanation, replacing the diazonium group with a cyano group to yield 5-bromo-4-cyano-2-methoxyphenol.[10][11]
Mechanism: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism. Copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the cyanide ion coordinated to copper(II) to form the benzonitrile product and regenerate the copper(I) catalyst.[9][10]
Step 6: Final Acetylation
The final step is the acetylation of the newly formed phenol, which follows the same procedure as described in Route 1, Step 3.
Comparison of the Synthesis Routes
| Feature | Route 1 (from Vanillin) | Route 2 (from Guaiacol) |
| Starting Material | Vanillin (abundant, renewable, low cost) | Guaiacol (petrochemical origin) |
| Number of Steps | 3-4 steps | 6 steps |
| Key Transformations | Aldehyde to nitrile conversion | Introduction of amino group and Sandmeyer reaction |
| Reagents & Safety | Bromine (corrosive, toxic), hydroxylamine (irritant), acetic anhydride (corrosive). | Bromine, nitric acid (corrosive, oxidizing), sodium nitrite (toxic, oxidizing), copper cyanide (highly toxic).[12][13][14][15] |
| Yields | Potentially higher overall yield due to fewer steps. | Can be lower due to the multi-step nature and potential for side reactions in nitration and Sandmeyer steps. |
| Scalability | Generally good, though the aldehyde to nitrile conversion might require optimization for large scale. | The Sandmeyer reaction can be challenging to scale up due to the instability of diazonium salts and the use of toxic reagents. |
| Mechanistic Complexity | Relatively straightforward organic transformations. | Involves a more complex radical-based Sandmeyer reaction. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1, starting from vanillin, is arguably the more advantageous approach. Its primary strengths lie in the use of a readily available and inexpensive starting material, a shorter overall reaction sequence, and potentially higher overall yields. While the conversion of the aldehyde to a nitrile requires careful optimization, the other steps are robust and high-yielding.
Route 2, starting from guaiacol, is a longer and more complex synthesis. The necessity of introducing and then removing a protecting group, followed by a multi-step sequence to introduce the cyano group via a Sandmeyer reaction, adds to the complexity and potential for yield loss. Furthermore, the use of highly toxic reagents like copper cyanide and the inherent instability of diazonium salts in the Sandmeyer reaction pose significant safety and scalability challenges.
For researchers and drug development professionals, Route 1 represents a more efficient, economical, and potentially safer strategy for the synthesis of this compound. However, the choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available resources, and the expertise of the synthetic chemists.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
- Sandmeyer Reaction - Wikipedia.
- Sandmeyer Reaction Mechanism - BYJU'S.
- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety.
- Sodium azide: Uses, safety and sustainable altern
- Coppercyanide-544-92-3.docx - UGA research.
- Sandmeyer Reaction - GeeksforGeeks.
- Write a complete mechanism for the bromin
- Copper-I-Cyanide - Safety D
- Azide Compounds - Environmental Health and Safety.
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- Sodium Azide NaN3 - - Division of Research Safety | Illinois.
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- COPPER CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LI - NJ.gov.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromin
- Full article: Unprecedented acetylation of phenols using a catalytic amount of magnesium powder - Taylor & Francis Online.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Gattermann and Gattermann-Koch Formyl
- Ch24 - Acylation of phenols - University of Calgary.
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- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI.
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- HOUBEN–HOESCH REACTION - B N College, Bhagalpur.
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- 12BL Experiment 9: Directive Effects in Vanillin Bromin
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- Hoesch reaction - Wikipedia.
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- Bromin
- Houben-Hoesch Synthesis | Thermo Fisher Scientific - RU.
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2).
- 5-Bromovanillin synthesis - ChemicalBook.
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- Houben Hoesch Reaction || Polyhydroxy Phenol || Acyl
- Houben-Hoesch Reaction - SynArchive.
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- A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde - [www.rhodium.ws].
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- 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC - NIH.
- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight
- Making Bromovanillin: A Precursor To Substituted Benzaldehydes - YouTube.
- What is the best work-up for acetic anhydride/pyradine acetylation?
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A Guide to the Spectroscopic Validation of 5-Bromo-4-cyano-2-methoxyphenyl acetate: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the spectroscopic validation of 5-Bromo-4-cyano-2-methoxyphenyl acetate, a substituted benzonitrile derivative. For researchers engaged in the synthesis and characterization of such compounds, this document serves as a practical framework, detailing predicted spectroscopic data alongside the experimental protocols required for verification.
The principles of structural elucidation through spectroscopic methods are fundamental to ensuring the identity, purity, and quality of synthesized compounds.[1] This guide will delve into the expected spectral fingerprints from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By comparing predicted data with established values for analogous structures, we can build a robust validation model.
The Predicted Spectroscopic Profile
Due to the novel nature of this compound, a complete, publicly available experimental spectroscopic dataset is not readily accessible. Therefore, we will construct a predicted profile based on the known effects of its constituent functional groups and data from structurally similar compounds, such as 3-bromo-4-methoxybenzonitrile and various methoxyphenyl acetates.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons and the protons of the methoxy and acetate groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | Singlet | 1H | Ar-H | The proton ortho to the electron-withdrawing cyano group and meta to the bromine is expected to be the most deshielded aromatic proton. |
| ~ 7.2 - 7.4 | Singlet | 1H | Ar-H | The proton ortho to the methoxy group and meta to the cyano group will be influenced by both groups, appearing at a relatively downfield position. |
| ~ 3.9 | Singlet | 3H | -OCH₃ | Methoxy groups on an aromatic ring typically appear in this region. |
| ~ 2.3 | Singlet | 3H | -COCH₃ | The methyl protons of the acetate group are expected in this upfield region. |
Experimental Protocol for ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 170 | C=O (Acetate) | The carbonyl carbon of the ester is expected in this downfield region. |
| ~ 150 - 155 | Ar-C-O (Methoxy) | The aromatic carbon attached to the electron-donating methoxy group. |
| ~ 140 - 145 | Ar-C-O (Acetate) | The aromatic carbon bearing the acetate group. |
| ~ 135 - 140 | Ar-CH | Aromatic methine carbon. |
| ~ 120 - 125 | Ar-C-Br | The carbon attached to bromine will be shifted downfield, but the "heavy atom effect" can sometimes cause an upfield shift compared to what electronegativity alone would suggest. |
| ~ 115 - 120 | Ar-CH | Aromatic methine carbon. |
| ~ 115 | -C≡N | The nitrile carbon typically appears in this region. |
| ~ 105 - 110 | Ar-C-CN | The aromatic carbon attached to the cyano group. |
| ~ 56 | -OCH₃ | The carbon of the methoxy group. |
| ~ 21 | -COCH₃ | The methyl carbon of the acetate group. |
Experimental Protocol for ¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz (for a 100 MHz ¹³C frequency) or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and perform baseline correction.
-
Calibrate the chemical shift scale to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~ 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-OCH₃, -COCH₃) |
| ~ 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~ 1760 - 1740 | Strong, Sharp | C=O Stretch | Ester (Acetate) |
| ~ 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1200 | Strong | C-O Stretch | Ester (Acetate) |
| ~ 1100 - 1000 | Medium | C-O Stretch | Aryl Ether (-OCH₃) |
| ~ 800 - 700 | Strong | C-Br Stretch | Aryl Bromide |
Experimental Protocol for FT-IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Ion | Rationale |
| 270/272 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
| 228/230 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetate group. |
| 200/202 | [M - C₂H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 189/191 | [M - OCCH₃]⁺ | Loss of the acetyl group. |
| 149 | [M - Br - C₂H₂O]⁺ | Loss of a bromine radical and a ketene molecule. |
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a gas chromatograph for volatile compounds) into the ion source where it is bombarded with electrons, causing ionization and fragmentation.
-
ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]⁺) or other adducts. This is a softer ionization technique that often results in a more prominent molecular ion peak.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Visualizing the Validation Workflow
The process of spectroscopic validation follows a logical progression from prediction to experimental confirmation.
Caption: Workflow for Spectroscopic Validation.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a comprehensive framework for researchers, outlining the predicted spectral characteristics based on established chemical principles and providing detailed protocols for experimental verification. By systematically comparing the acquired experimental data with the predicted values, scientists can confidently confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their research.
References
- BenchChem.
-
PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]
-
PubChem. 4-Acetyl-2-methoxyphenyl acetate. [Link]
-
PubChem. 4-Methoxyphenyl acetate. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
Sources
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Substituted Methoxyphenyl Acetates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. Among the vast arsenal of building blocks, halogenated aromatic compounds are mainstays, particularly for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of bromo- and iodo-substituted methoxyphenyl acetates, offering field-proven insights and supporting experimental data to inform your synthetic choices.
Theoretical Framework: Understanding the Halogen's Influence
The difference in reactivity between bromo- and iodo-substituted methoxyphenyl acetates is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The C–I bond is longer and weaker than the C–Br bond, a direct consequence of the larger atomic radius and lower electronegativity of iodine compared to bromine. This seemingly subtle distinction has significant ramifications for the kinetics and thermodynamics of chemical transformations.
| Property | C-Br Bond | C-I Bond | Rationale |
| Average Bond Dissociation Energy (Aryl) | ~327 kJ/mol | ~213 kJ/mol | The larger size of the iodine atom results in less effective orbital overlap with carbon, leading to a weaker, more easily cleaved bond.[1][2][3] |
| Bond Length (Aryl) | ~1.93 Å | ~2.14 Å | Iodine's larger atomic radius increases the distance between the carbon and halogen nuclei.[2] |
| Leaving Group Ability (in SNAr) | Good | Better | In reactions where C-X bond cleavage is the rate-determining step, the weaker C-I bond breaks more readily.[4] |
It is crucial to distinguish between leaving group ability in nucleophilic aliphatic substitution versus palladium-catalyzed cross-coupling reactions. In classical SNAr reactions, the rate-determining step is often the initial nucleophilic attack, where a more electronegative halogen (like fluorine) can accelerate the reaction by polarizing the C-X bond.[4][5] However, in the context of palladium-catalyzed cross-coupling, the critical step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Here, the weaker C-I bond is a decisive advantage.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation, respectively. The choice between a bromo- or iodo-substituted methoxyphenyl acetate as the electrophilic partner directly influences reaction parameters such as catalyst loading, reaction time, and temperature.
The Critical Step: Oxidative Addition
The catalytic cycles for both Suzuki and Buchwald-Hartwig reactions commence with the oxidative addition of the aryl halide to a Pd(0) complex. This step is frequently the rate-determining step of the overall transformation.[6] The generally accepted reactivity trend for this step is:
Aryl-I > Aryl-OTf ~ Aryl-Br > Aryl-Cl [7][8]
This trend is a direct consequence of the C-X bond dissociation energies. The lower energy required to cleave the C-I bond means that iodo-substituted methoxyphenyl acetates will undergo oxidative addition to the Pd(0) center more rapidly and under milder conditions than their bromo-substituted counterparts.[9][10]
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Halomethoxyphenyl Acetate with Phenylboronic Acid
Materials:
-
4-Bromo-methoxyphenyl acetate or 4-Iodo-methoxyphenyl acetate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To an oven-dried Schlenk flask, add the respective 4-halomethoxyphenyl acetate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress every 30 minutes by TLC, spotting against the starting aryl halide.
-
Upon completion (disappearance of the starting aryl halide), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-methoxy-4'-acetylbiphenyl.
Self-Validation and Expected Outcomes:
-
For 4-Iodo-methoxyphenyl acetate: The reaction is expected to reach completion within 1-3 hours.
-
For 4-Bromo-methoxyphenyl acetate: The reaction will likely require 4-8 hours, or potentially longer, to reach full conversion under these conditions. A higher temperature or increased catalyst loading might be necessary to achieve a comparable reaction time.
Spectroscopic Characterization
While the core reactivity differences are paramount, it's also worth noting minor but potentially useful distinctions in the spectroscopic properties of the starting materials. These can aid in reaction monitoring and characterization.
-
¹³C NMR Spectroscopy: The carbon atom bearing the halogen (C-X) will exhibit a different chemical shift. The C-I carbon typically appears at a significantly higher field (lower ppm value, ~90-100 ppm) compared to the C-Br carbon (~110-125 ppm) due to the heavy atom effect of iodine.
-
Mass Spectrometry: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 doublet in the mass spectrum, which is a useful diagnostic tool. Iodine is monoisotopic (¹²⁷I), so it will present a single peak for the molecular ion.
Conclusion and Recommendations
The choice between bromo- and iodo-substituted methoxyphenyl acetates for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost.
-
Iodo-substituted methoxyphenyl acetates are the substrates of choice when high reactivity, mild reaction conditions, and short reaction times are paramount. They are ideal for complex syntheses involving sensitive functional groups or when rapid library generation is required. The higher substrate cost can often be offset by lower catalyst loading and increased throughput.
-
Bromo-substituted methoxyphenyl acetates offer a more cost-effective alternative and are suitable for many applications, particularly on a larger scale where substrate cost is a major driver. Researchers must be prepared to employ more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings) to achieve comparable results.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For initial route scouting and medicinal chemistry applications where speed and substrate scope are critical, the superior reactivity of the iodo-analogues often provides a significant advantage. For process development and large-scale manufacturing, the economic benefits of the bromo-derivatives may outweigh their lower reactivity, warranting the investment in process optimization.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]
-
Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Experiment 8 - Suzuki Coupling Reaction. Scribd. Available at: [Link]
-
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available at: [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available at: [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]
-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Bromo-4-cyano-2-methoxyphenyl acetate
In the landscape of pharmaceutical development, the integrity of all data hinges on the reliability of the analytical methods used. For a novel compound like 5-Bromo-4-cyano-2-methoxyphenyl acetate, establishing robust and validated analytical procedures is not merely a regulatory formality; it is the bedrock of quality control, stability testing, and ultimately, patient safety. This guide provides a comparative analysis of potential analytical methodologies for this compound, grounded in the principles of scientific integrity and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The absence of established public-domain methods for this specific analyte necessitates a foundational approach. We will explore the most probable analytical techniques, compare their suitability based on the molecule's chemical structure, and provide a comprehensive, step-by-step protocol for the validation of the most promising method: High-Performance Liquid Chromatography (HPLC).
Understanding the Analyte: this compound
Before delving into methodology, a cursory analysis of the target molecule is essential. This compound is a substituted aromatic compound. Its key structural features include a benzene ring, a bromo group, a cyano group, a methoxy group, and an acetate ester. These functional groups dictate its physicochemical properties, such as polarity, UV absorbance, and thermal stability, which in turn inform our choice of analytical technique.
Comparative Analysis of Potential Analytical Methods
Given the structure of this compound, two primary analytical techniques are prime candidates for its quantification and impurity profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While spectroscopic methods like UV-Vis can be used for simple assays, they often lack the specificity required for complex matrices and impurity determination.[5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Both are powerful separation techniques suitable for complex mixtures. |
| Applicability | Wide range of compounds, particularly non-volatile and thermally labile molecules. | Primarily for volatile and thermally stable compounds. | The acetate group could be susceptible to thermal degradation, making HPLC a potentially more robust choice. |
| Specificity | High, especially with UV-Vis (diode array) or Mass Spectrometric (MS) detection. | High, particularly with a Flame Ionization Detector (FID) or MS detector. | Both can offer high specificity. HPLC-UV would be the most common and accessible. GC-MS could provide excellent impurity identification.[6][7][8] |
| Sensitivity | Generally high, depending on the detector (UV, MS). | Very high, especially with FID for organic compounds. | Both can achieve the low detection limits required for impurity analysis. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability. | HPLC offers simpler sample preparation for this compound. |
| Conclusion | Highly Recommended. The non-volatile nature and potential for thermal lability make HPLC the most suitable primary method for assay and impurity profiling. | Alternative/Complementary. Could be useful for analyzing volatile impurities or residual solvents. However, the risk of on-column degradation of the main analyte is a concern. | HPLC is the superior choice for routine quality control of this compound. |
The Validation Workflow: A Visual Overview
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow based on ICH Q2(R1) guidelines.
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A Comparative Guide to the Biological Activity Screening of 5-Bromo-4-cyano-2-methoxyphenyl Acetate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. The substituted phenylacetate framework is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides an in-depth technical comparison and a strategic workflow for the synthesis and biological activity screening of a novel class of compounds: 5-Bromo-4-cyano-2-methoxyphenyl acetate derivatives. By leveraging established principles of medicinal chemistry, including bioisosteric replacement and structure-activity relationship (SAR) analysis, we will outline a comprehensive plan to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure, this compound, presents several points of interest for chemical modification and biological evaluation. The presence of a bromine atom can enhance lipophilicity and, in some cases, biological activity.[1] The methoxy group can influence metabolic stability and receptor binding. The cyano group, a versatile functional group, can participate in hydrogen bonding and can be a bioisostere for other functional groups like carbonyls or halogens.[2][3][4] The phenylacetate moiety itself is a known pharmacophore with established anticancer properties.[5]
This guide proposes a systematic approach to derivatize this core structure and screen the resulting compounds for a range of biological activities. The objective is to generate a library of novel compounds and identify lead candidates for further development.
Proposed Synthesis of Derivatives
A focused library of derivatives can be synthesized from the parent compound, this compound, or its precursors. The following synthetic strategies are proposed to generate structural diversity for comprehensive biological screening.
Hydrolysis of the Acetate and Subsequent Etherification
The acetate group can be readily hydrolyzed to the corresponding phenol under basic conditions.[6][7][8][9] This phenolic intermediate serves as a versatile handle for introducing a variety of substituents through Williamson ether synthesis, creating a library of ether derivatives.
DOT Script for Synthesis Workflow
Caption: Proposed synthetic workflow for generating ether derivatives.
Bioisosteric Replacement of the Cyano Group
The cyano group can be a key interaction point with biological targets. To explore the impact of this group, bioisosteric replacements are proposed. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be replaced with other electron-withdrawing groups. The synthesis could start from an aniline precursor, which is converted to the nitrile via a Sandmeyer reaction.[1][10][11][12][13]
Cross-Coupling Reactions at the Bromine Position
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki[14][15][16][17][18] and Buchwald-Hartwig amination[19][20][21][22][23] reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, significantly expanding the chemical space of the derivative library.
Biological Activity Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. The primary screening will consist of in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity Screening
Phenylacetate derivatives have shown promise as anticancer agents.[5] The synthesized compounds will be screened against a panel of human cancer cell lines representing different tumor types.
Experimental Protocol: MTT Assay for Cytotoxicity [10][14][15][19][24]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Comparative Data: IC50 Values of Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Coelenteramines | MCF-7 (Breast) | 21.6 | [25] |
| Brominated Coelenteramines | PC-3 (Prostate) | 24.3 | [25] |
| Brominated Quinolines | Various | 5.0 - 17.6 | [26] |
| Bromophenol Derivatives | Various | Varies | [27][28] |
| O-Hydroxycyanopyridine Derivatives | HCT-116 (Colon) | Good activity | [29] |
DOT Script for Anticancer Screening Workflow
Caption: Workflow for anticancer activity screening.
Antimicrobial Activity Screening
The presence of a brominated phenolic moiety suggests potential antimicrobial activity.[30][31] The derivatives will be screened against a panel of pathogenic bacteria and fungi.
Experimental Protocols: Antimicrobial Susceptibility Testing
-
Disk Diffusion Method: [11][16][17][20][32] This is a qualitative screening method to assess the antimicrobial activity of the compounds. A zone of inhibition around a disk impregnated with the test compound indicates activity.
-
Broth Microdilution Method: [17][20][32] This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Comparative Data: MIC Values of Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Brominated Phenoxyphenols | MRSA | Low µg/mL range | [33] |
| Bromophenol Derivatives | S. aureus | 24 | [32][34] |
| 2,7-dibromophenanthrenequinone | S. aureus | 20 | [30] |
| 3,6-dibromophenanthrenequinone | S. aureus | 50 | [30] |
Anti-inflammatory Activity Screening
Substituted phenylacetic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The anti-inflammatory potential of the synthesized derivatives will be evaluated using in vitro assays.
Experimental Protocols: In Vitro Anti-inflammatory Assays
-
Cyclooxygenase (COX) Inhibition Assay: [3][6][27][35][36] The ability of the compounds to inhibit COX-1 and COX-2 enzymes will be determined using commercially available assay kits. This will help in assessing their potential as NSAIDs and their selectivity profile.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages: [23][37] The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common method to screen for anti-inflammatory activity.
Comparative Data: IC50 Values of Related Compounds
| Compound Class | Assay | IC50 (µM) | Reference |
| Substituted Phenylacetic Acids | Anti-inflammatory | Varies | [5][38] |
| Phenylbutanal Derivatives | COX-2 Inhibition | 0.18 - 0.74 | [39] |
| 2,6-bisbenzylidenecyclohexanone derivatives | NO Inhibition | 6.68 | [37] |
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach for the synthesis and biological evaluation of novel this compound derivatives. By employing a combination of rational drug design principles, efficient synthetic methodologies, and a tiered screening cascade, this project has the potential to identify promising lead compounds for the development of new therapeutic agents. The comparative data from existing literature provides a valuable benchmark for assessing the potency and potential of these novel derivatives. Successful identification of active compounds will warrant further investigation into their mechanism of action, in vivo efficacy, and safety profiles.
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Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... ResearchGate. Retrieved from [Link]
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PubMed. (2013). Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. PubMed. Retrieved from [Link]
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Assessing the Efficiency of 5-Bromo-4-cyano-2-methoxyphenyl acetate as a Synthetic Intermediate: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic selection of synthetic intermediates is paramount to the efficiency, scalability, and overall success of a synthetic campaign. An ideal intermediate offers a versatile handle for diverse chemical transformations, predictable reactivity, and favorable physical properties that facilitate purification. This guide provides an in-depth technical assessment of 5-Bromo-4-cyano-2-methoxyphenyl acetate, a polyfunctionalized aromatic building block, and objectively compares its potential performance against alternative synthetic intermediates. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems, aiming to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Value of this compound: A Multifaceted Intermediate
This compound presents a unique combination of functional groups on a phenyl ring, each offering distinct opportunities for synthetic elaboration. Understanding the interplay of these functionalities is key to unlocking its full potential.
-
Aryl Bromide: The bromine atom serves as a versatile linchpin for a wide array of transition metal-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
Cyano Group: The electron-withdrawing nature of the nitrile functionality activates the aromatic ring, influencing the regioselectivity of certain reactions. It can also be readily transformed into other valuable functional groups such as primary amines (via reduction), carboxylic acids (via hydrolysis), or serve as a key component in the synthesis of various heterocyclic systems.
-
Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring and influence the regioselectivity of electrophilic aromatic substitution reactions. Its presence can also be crucial for biological activity in the final target molecule.
-
Acetate Group: The acetate ester can act as a protecting group for a phenol, which can be unmasked under basic or acidic conditions to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification.
The strategic placement of these groups—the bromine atom positioned for cross-coupling, the activating cyano group, the modulating methoxy group, and the protected phenol—makes this intermediate a potentially powerful tool for the convergent synthesis of complex molecules.
Comparative Analysis of Key Synthetic Transformations
To objectively assess the efficiency of this compound, we will now compare its projected performance in key synthetic transformations against plausible alternative intermediates.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The efficiency of this reaction is highly dependent on the nature of the aryl halide.
Hypothetical Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Comparative Data:
| Intermediate | Key Reagents | Typical Yield (%) | Reference |
| This compound (Projected) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 85-95 | Inferred from[1] |
| 4-Bromo-2-fluoro-6-methoxyaniline | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 88 | [1] |
| 1-Bromo-4-cyano-2-fluorobenzene | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | 92 | [2] |
Discussion:
The presence of the electron-withdrawing cyano group is expected to enhance the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, a key step in the catalytic cycle. The ortho-methoxy group can also play a role; while it is electron-donating, it can also exhibit a coordinating effect with the palladium center, potentially influencing the reaction's efficiency.[3] Compared to an alternative like 4-bromo-2-fluoro-6-methoxyaniline, this compound offers the advantage of having the cyano group already in place, potentially shortening a synthetic sequence. The acetate group is generally stable under typical Suzuki-Miyaura conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Objective: To couple an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the cyano group, makes it a potential substrate for nucleophilic aromatic substitution, although the bromo leaving group is generally less reactive in SNAr than fluoride.
Hypothetical Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Comparative Data:
Direct comparative data is scarce. However, the principles of SNAr dictate that a more electron-withdrawing environment and a better leaving group will increase the reaction rate.
| Intermediate | Leaving Group | Activating Group | Expected Reactivity | Reference |
| This compound | Br | CN (para) | Moderate | [4] |
| 4-Fluoro-3-nitrobenzonitrile | F | NO₂ (ortho), CN (para) | High | |
| 4-Chloro-3-nitrobenzonitrile | Cl | NO₂ (ortho), CN (para) | Moderate to High |
Discussion:
For an SNAr reaction, an alternative like 4-fluoro-3-nitrobenzonitrile would be significantly more reactive due to the presence of two strong electron-withdrawing groups (nitro and cyano) ortho and para to the excellent fluoride leaving group. However, this compound might be preferred if the specific substitution pattern is required and if milder reaction conditions are not a necessity. The ortho-methoxy group, being electron-donating, would likely decrease the rate of SNAr compared to an unsubstituted analogue.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Objective: To substitute an aryl halide with an amine nucleophile.
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Amine (1.5 equiv)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 equiv)
-
Solvent (e.g., DMSO or NMP)
Procedure:
-
In a sealed tube, dissolve the aryl halide and amine in the solvent.
-
Add the base to the mixture.
-
Heat the reaction to a high temperature (e.g., 120-180 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Strategic Synthesis Design: A Conceptual Workflow
The true value of an intermediate is realized in a multi-step synthesis. Below is a conceptual workflow illustrating how this compound could be employed in a convergent synthesis.
Caption: Conceptual synthetic workflow utilizing this compound.
This workflow highlights the convergent nature of using such a polyfunctionalized intermediate. Different fragments of a target molecule can be introduced sequentially or in parallel, leading to a more efficient overall synthesis.
Conclusion and Future Outlook
This compound is a promising, albeit under-documented, synthetic intermediate with significant potential in drug discovery and development. Its unique combination of functional groups allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex molecular architectures.
While direct comparative experimental data is currently limited, analysis of analogous systems suggests that it would be a highly efficient substrate for palladium-catalyzed cross-coupling reactions. Its utility in nucleophilic aromatic substitution is likely more limited and would require harsher conditions compared to more activated systems.
The strategic advantage of this intermediate lies in its potential to streamline synthetic routes by providing multiple, orthogonally reactive sites. For research and drug development professionals, the consideration of such multifaceted building blocks can lead to more innovative and efficient synthetic strategies. Further investigation into the reactivity and applications of this compound is warranted and is likely to reveal its utility in the synthesis of novel bioactive compounds.
References
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- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
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- A multistep flow process for the synthesis of highly functionalized benzoxazoles. (2013). Organic Letters, 15(21), 5546-9.
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- Multistep Synthesis | Reaction Integration. Vapourtec. Accessed January 17, 2026.
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- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, 27(14), 4434.
- Preparation and synthetic applications of cyano compounds.
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- Imidazolyl‐Substituted Benzo‐ and Naphthodithiophenes as Precursors for the Synthesis of Transient Open‐Shell Quinoids. (2020). Chemistry – A European Journal, 26(1), 163-169.
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- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Organic & Biomolecular Chemistry, 12(3), 394-405.
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- Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
- Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 17, 2026.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-cyano-2-methoxyphenyl acetate
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the safe and compliant management of the chemical byproducts we generate. This guide provides a detailed, procedure-driven framework for the proper disposal of 5-Bromo-4-cyano-2-methoxyphenyl acetate (CAS No. 515832-53-8), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Chemical Profile
Before any disposal procedure can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount.
Chemical Structure and Functional Groups:
-
Aromatic Ring: A stable core structure.
-
Bromo Group (-Br): The presence of a halogen (bromine) is the most critical factor for waste segregation. Halogenated compounds require specific disposal pathways.[1]
-
Cyano Group (-CN): Also known as a nitrile group, this functional group is associated with toxicity.[2] Compounds containing cyanide or nitrile functionalities must be handled with care, as they can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Methoxyphenyl acetate Group: An ether and ester functionality, confirming its classification as an organic molecule.
Known Hazards: While a comprehensive, peer-reviewed safety data sheet for this specific compound is not widely available, supplier information classifies it as an Irritant [4]. Based on its constituent functional groups, we must infer additional potential hazards consistent with similar brominated and cyano-containing aromatic compounds. These include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][5][6]
Data Summary Table
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 515832-53-8 | [4] |
| Molecular Formula | C10H8BrNO3 | [4] |
| Primary Hazard | Irritant | [4] |
| Inferred Hazards | Acute Toxicity, Skin/Eye Irritant | [2][5] |
| Primary Waste Class | Halogenated Organic Waste | [1] |
| Secondary Waste Class | Toxic Chemical Waste | [2][7] |
The Core Principles of Disposal
The disposal of any chemical waste, particularly in a research or pharmaceutical setting, is governed by a hierarchy of controls and regulations. The U.S. Environmental Protection Agency (EPA) and other international bodies provide a framework, but institutional and local regulations must always be followed.[8]
-
Never Use the Sanitary Sewer: Organic compounds, especially those containing halogens and nitrile groups, must never be poured down the drain.[1] Doing so can contaminate waterways, harm aquatic life, and interfere with wastewater treatment processes.[8]
-
Segregation is Mandatory: The single most important step is correct waste segregation. Due to the bromine atom, this compound must be placed in a designated Halogenated Organic Waste container.[1][9] Mixing halogenated and non-halogenated waste streams is a common and costly error. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the corrosive acidic gases (e.g., hydrogen bromide) produced during combustion.[10]
-
Prioritize Source Reduction: The most effective waste management strategy is to minimize its generation in the first place by optimizing experimental processes.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling waste containing this compound, from the lab bench to final handoff.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety goggles or glasses with side-shields are mandatory.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12]
-
Body Protection: A standard lab coat should be worn.[1]
-
Work Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step 2: Waste Segregation and Collection
This step is critical for ensuring compliant disposal.
-
Identify the Correct Waste Container: Locate the designated container for Halogenated Organic Liquid Waste or Halogenated Organic Solid Waste , depending on the form of your byproduct. These containers should be clearly marked and provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
Transfer the Waste:
-
For Solids: Use a dedicated spatula or scoop to transfer the solid waste directly into the solid halogenated waste container.
-
For Solutions: Carefully pour the liquid waste into the liquid halogenated waste container using a funnel.
-
-
Do Not Mix Incompatible Wastes: Never mix this waste with acids, bases, or strong oxidizing agents in the same container.[6][9]
Step 3: Container Management and Labeling
Proper containerization prevents spills and ensures waste handlers are aware of the contents.
-
Use Compatible Containers: Waste must be stored in containers made of compatible material (e.g., glass or polyethylene). The original product container is often suitable for reuse as a waste container.[9]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[9] Leaving a funnel in the opening is not a substitute for a cap.
-
Label Accurately: Ensure the waste container is labeled with the words "Hazardous Waste," the full chemical name(s) of the contents ("this compound" and any solvents), and the approximate concentrations.[9]
Step 4: Decontamination of Labware
Any equipment that has come into contact with the chemical must be decontaminated.
-
Initial Rinse: Rinse the contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Dispose of Rinsate: This first rinse solvent is now considered hazardous waste and must be disposed of in the Halogenated Organic Liquid Waste container.[9]
-
Final Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Arrange for Pickup: Contact your institution's EHS department or designated chemical waste contractor to arrange for the pickup and final disposal of the waste.[13] Final disposal will likely involve transport to a licensed facility for high-temperature incineration.[11][14]
Emergency Procedures: Spill Management
In the event of a small-scale spill within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash as low as possible.
-
Contain the Spill: Use an inert absorbent material, such as sand, diatomite, or a universal binder, to cover the spill.[5]
-
Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a suitable container.
-
Dispose as Hazardous Waste: The collected material and any cleaning supplies must be disposed of as Halogenated Organic Solid Waste.[12]
-
Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth as hazardous waste.[5]
Disposal Workflow Visualization
The following diagram illustrates the critical decision-making path for the disposal of this compound.
Caption: Decision workflow for proper waste segregation.
By adhering to this structured disposal guide, laboratory professionals can manage chemical byproducts like this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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S. Rubab, et al. (2020, December 15). Pharmaceutical Waste Management: Significant for Health of Nature and Future Review Article. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]
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Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry. Retrieved from [Link]
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VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Greenflow. (n.d.). Customized Waste Solutions for Pharmaceutical Manufacturing. Retrieved from [Link]
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OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Wattbar Industries. (2024, November 12). Best Practices for Managing Chemical Byproducts in Manufacturing. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Bromo-4-cyano-2-methoxyphenyl acetate: A Framework for Laboratory Safety
This document provides a comprehensive safety and handling protocol for 5-Bromo-4-cyano-2-methoxyphenyl acetate (CAS No. 515832-53-8). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles.
Hazard Assessment: Understanding the Compound
This compound is a substituted phenyl acetate containing bromine and a cyano group. While specific toxicological data for this exact compound is limited, its functional groups and structural similarity to other chemicals provide a strong basis for a thorough hazard assessment.
The compound is classified as an irritant[1]. Based on data from structurally related brominated, cyano, and phenyl acetate compounds, we must assume it poses the following risks until proven otherwise:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[2][3]. Some related organobromine compounds are classified as fatal if swallowed or inhaled[4].
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation[2][3][5][6]. Direct contact can lead to redness, pain, and potential chemical burns.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3][5][6].
Given these potential hazards, a cautious and systematic approach to handling is mandatory.
| Property | Data | Source |
| CAS Number | 515832-53-8 | [1] |
| Molecular Formula | C₁₀H₈BrNO₃ | [1][7] |
| Molecular Weight | 270.09 g/mol | [1] |
| Known Hazard | Irritant | [1] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a procedural step but a critical component of risk management. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[8]
-
Enhanced Precaution: When there is a risk of splashing or aerosol generation (e.g., during heating, vortexing, or transferring large quantities), a face shield must be worn in addition to safety goggles.[8]
-
Rationale: The acetate and cyano functional groups, common in organic reagents, can cause severe eye damage. A face shield provides a broader barrier of protection for the entire face.
-
Skin and Body Protection
-
Gloves: Chemically resistant gloves are essential. Disposable nitrile gloves provide adequate short-term protection and should be inspected for tears or holes before each use.[8]
-
Causality: Nitrile offers good resistance to a wide range of chemicals, including many solvents in which this compound might be dissolved. Always consult a glove manufacturer's compatibility chart for the specific solvents being used.
-
Protocol: Gloves must be removed using the proper technique (without touching the outer surface) to avoid skin contact.[6] Dispose of contaminated gloves immediately as hazardous waste.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned. This protects against accidental spills and prevents contamination of personal clothing.
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[8][9] Perforated shoes or sandals are strictly prohibited in the laboratory environment.[9]
Respiratory Protection
-
Primary Control: All handling of this compound solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Secondary Control: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][8][12]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following procedure outlines the essential steps for safely handling the compound from receipt to use.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as outlined in Section 2.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers and handle gently to avoid creating airborne dust.
-
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, securely cap the container. Decontaminate the work surface and any equipment used.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by face shield/goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5]
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Planning for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][14]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Scoop the material into a suitable, labeled container for hazardous waste disposal.[5][6] Do not allow the chemical to enter drains.[6]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical lifecycle. Brominated organic compounds are considered hazardous waste and must be disposed of accordingly.
-
Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (gloves, paper towels, absorbent), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials.[2]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][16] Incineration at a licensed facility is a common method for destroying such compounds.[16]
Caption: Disposal Workflow for Brominated Organic Waste.
References
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA. [Link]
-
PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET - The Perfumers Apprentice. [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]
-
Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. [Link]
-
Bromine water - disposal - Chemtalk. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
